Carbamazepine-d2,15N
Description
Properties
Molecular Formula |
C₁₅H₁₀D₂N¹⁵NO |
|---|---|
Molecular Weight |
239.27 |
Synonyms |
5H-Dibenz[b,f]azepine-5-carboxamide; 5-Carbamoyl-5H-dibenz[b,f]azepine-d2,15N; Amizepin-d2,15N; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Carbamazepine-d2,15N Internal Standard for Pharmacokinetic Studies
This guide is structured as a high-level technical whitepaper designed for bioanalytical scientists and pharmacokineticists. It prioritizes mechanistic understanding, robust validation strategies, and practical application over generic procedural lists.
Executive Summary & Strategic Rationale
In the high-throughput environment of pharmacokinetic (PK) assessment, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While generic structural analogs (e.g., dihydrocarbamazepine) or heavily deuterated isotopologues (e.g., Carbamazepine-d10) are common, Carbamazepine-d2,15N represents a precision-engineered solution designed to balance mass spectral distinctness with chromatographic fidelity .
This guide details the deployment of this compound (CBZ-d2,15N) for the quantitation of Carbamazepine (CBZ) in biological matrices. It addresses the specific advantages of heteroatom labeling (
Why this compound?
| Feature | Technical Advantage | Mechanistic Impact |
| Hybrid Labeling ( | Minimizes the number of deuterium atoms while achieving +3 Da shift. | Reduces the "Deuterium Isotope Effect" in chromatography, ensuring the IS co-elutes perfectly with the analyte to compensate for matrix effects. |
| Nitrogen-15 is non-exchangeable and chemically inert. | Prevents label loss during acidic extraction or storage, a common risk with labile protons/deuterons. | |
| Mass Shift (+3 Da) | Shifts the precursor ion to m/z 240.0, safely beyond the M+2 isotope of the parent (m/z 239.0). | Eliminates "cross-talk" or contribution from the analyte's natural isotopic envelope into the IS channel. |
Chemical & Physical Profile
Understanding the structural localization of the isotopes is vital for selecting the correct Multiple Reaction Monitoring (MRM) transitions.
-
Analyte: Carbamazepine (C
H N O)[1][2][3] -
Internal Standard: this compound (C
H D N NO)[1] -
Label Position:
- N: Located on the primary amide nitrogen (carboxamide group).
-
D
: Typically located on the C10-C11 ethylene bridge or the aromatic ring (depending on synthesis source), stable against metabolic exchange ex vivo.
Fragmentation Logic (MRM Selection)
The primary fragmentation pathway for Carbamazepine in positive ESI involves the loss of the carbamoyl group (isocyanic acid, HNCO) to form the iminostilbene cation.
-
Analyte Transition (m/z 237
194): -
IS Transition (m/z 240
196):
Note: The
Experimental Protocol: LC-MS/MS Method
This protocol is optimized for human plasma but is adaptable to other matrices. It utilizes protein precipitation (PPT) for high throughput, relying on the co-eluting IS to correct for matrix suppression.
Liquid Chromatography Conditions[2][4][5][6]
-
Column: ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm, 1.8 µm) or equivalent high-strength silica.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50 v/v).
-
Flow Rate: 0.30 mL/min.
-
Injection Volume: 2–5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Loading |
| 3.00 | 90 | Elution (Analyte RT ~2.8 min) |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 6.00 | 10 | End |
Mass Spectrometry Parameters (Sciex QTRAP / Waters Xevo)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas: Medium.
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | CXP (V) |
|---|---|---|---|---|---|
| Carbamazepine | 237.1 | 194.1 | 60 | 25 | 10 |
| CBZ-d2,15N (IS) | 240.1 | 196.1 | 60 | 25 | 10 |
Analytical Workflow & Causality
The following diagram illustrates the critical path from sample preparation to data validation, highlighting where the IS acts as a control point.
Caption: Analytical workflow demonstrating the insertion point of the IS to normalize extraction efficiency and ionization suppression.
Validation Framework (FDA/EMA Guidelines)
To ensure the "Trustworthiness" of the assay, the following validation parameters must be met. The use of CBZ-d2,15N specifically aids in meeting the Matrix Effect and Selectivity criteria.
Selectivity & Cross-Talk
-
Test: Inject Blanks, Zero samples (Blank + IS), and LLOQ samples.
-
Requirement:
-
Interference in Analyte channel (at m/z 237) from IS must be < 20% of LLOQ.
-
Why d2,15N helps: The +3 Da shift prevents the IS isotopic tail from overlapping with the analyte.
-
Interference in IS channel (at m/z 240) from Analyte (at ULOQ) must be < 5% of IS response.
-
Why d2,15N helps: The M+3 isotope of natural Carbamazepine is negligible (<0.5% abundance), ensuring high-concentration samples do not false-positive the IS channel.
-
Matrix Effect (ME)
-
Calculation:
-
IS-Normalized ME:
-
Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%).
-
Mechanism: Because CBZ-d2,15N co-elutes with CBZ, it experiences the exact same suppression from phospholipids or salts at that retention time. If the analyte signal drops by 30% due to matrix, the IS signal also drops by 30%, keeping the ratio constant.
Stability[5][7][8][9]
-
Stock Solution: CBZ-d2,15N is stable in Methanol at -20°C for >12 months.
-
Benchtop: Stable in plasma for >24 hours at room temperature (critical for autosampler queues).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| IS Signal Variation | Inconsistent pipetting or "salting out" during precipitation. | Use a repeater pipette for IS addition. Ensure IS working solution is 100% organic (MeOH) to prevent precipitation upon contact with plasma before mixing. |
| Peak Tailing | Column overload or secondary interactions. | Use a buffered mobile phase (Formic Acid + Ammonium Formate) to mask silanols. Reduce injection volume. |
| RT Shift between Analyte & IS | Deuterium Isotope Effect. | This is rare with d2,15N. If observed, check gradient steepness. Shallow gradients exaggerate isotope separation. Steepen the gradient ramp. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
LGC Standards. (n.d.). This compound Reference Material. Retrieved from LGC Standards. Link
-
Ma, H., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
Sources
Molecular Weight and Isotopic Purity of Carbamazepine-d2,15N: A Technical Guide
Executive Summary
Carbamazepine-d2,15N is a highly specialized stable isotope-labeled internal standard (SIL-IS) utilized in the quantitative bioanalysis of Carbamazepine (CBZ) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating three mass units of heavy isotopes—two deuteriums (
Chemical Identity & Structural Analysis[1]
Structural Configuration
The efficacy of this compound relies on the strategic placement of isotopic labels to ensure chemical stability and appropriate mass fragmentation.
-
Core Scaffold : 5H-dibenz[b,f]azepine-5-carboxamide (Carbamazepine).
-
Isotopic Labels :
-
Nitrogen-15 (
N) : Located in the exocyclic carboxamide group ( ). This position is chosen because the amide group is often lost during Collision-Induced Dissociation (CID), providing a specific mass shift in the neutral loss fragment. -
Deuterium (
H) : Two deuterium atoms are incorporated into the tricyclic ring system, typically at the C10 and C11 positions (vinylene bridge) or specific aromatic positions, depending on the synthetic precursor. The "d2" label remains on the iminostilbene core product ion, distinguishing it from the native core.
-
Molecular Weight & Formula
The introduction of heavy isotopes alters the monoisotopic mass significantly.
Table 1: Comparative Molecular Weight Analysis
| Property | Native Carbamazepine | This compound |
| Molecular Formula | ||
| Monoisotopic Mass | 236.0950 Da | 239.1105 Da |
| [M+H] | 237.1023 m/z | 240.1178 m/z |
| Mass Shift ( | — | +3.0155 Da |
Note: Values calculated based on IUPAC atomic masses:
Structural Visualization
The following diagram illustrates the chemical structure and the logical flow of isotopic labeling.
Figure 1: Structural relationship between native Carbamazepine and its d2,15N isotopologue.
Synthesis & Isotopic Purity[3][4]
Retrosynthetic Logic
The synthesis of this compound typically follows a convergent route. The
Synthesis Workflow:
-
Precursor A : Iminostilbene-d2 . The tricyclic core is deuterated (often at the 10,11-alkene bridge) to ensure the labels are metabolically stable and retained in the major MS fragment.
-
Precursor B : Sodium Cyanate (
N) ( ) or Isocyanic acid ( ). This reagent introduces the carbamoyl group with the heavy nitrogen. -
Reaction : Acid-catalyzed carbamoylation of Iminostilbene-d2.
Figure 2: Convergent synthesis pathway for this compound.
Isotopic Purity Requirements
For use as a reference standard, high isotopic purity is non-negotiable to prevent "cross-talk" (signal interference).
-
Chemical Purity :
(HPLC). -
Isotopic Enrichment :
-
Deuterium :
atom D. -
Nitrogen-15 :
atom N.
-
-
Unlabeled (d0) Contribution : Must be
. Significant presence of d0 species will cause the Internal Standard to contribute signal to the analyte channel, artificially inflating reported drug concentrations.
Analytical Application (LC-MS/MS)
Mass Spectrometry Transitions
This compound is detected using Multiple Reaction Monitoring (MRM).[1] The fragmentation pattern confirms the position of the labels.
Table 2: MRM Transition Parameters
| Analyte | Precursor Ion ( | Product Ion ( | Neutral Loss | Interpretation |
| Carbamazepine (Native) | 237.1 | 194.1 | 43 Da ( | Loss of amide group. |
| This compound | 240.1 | 196.1 | 44 Da ( | Loss of labeled amide; Retention of d2 ring. |
Mechanistic Insight :
The shift of the product ion from 194.1 to 196.1 confirms that the two deuterium atoms are located on the iminostilbene ring system (which forms the product ion). The neutral loss increases from 43 to 44 Da, confirming the
Protocol: Stock Solution Preparation
To ensure accuracy, follow this gravimetric protocol.
-
Equilibration : Allow the this compound vial to reach room temperature (20-25°C) before opening to prevent condensation.
-
Weighing : Weigh approximately 1.0 mg of the solid standard into a clean, amber glass volumetric flask (e.g., 10 mL).
-
Note: Use an analytical balance with 0.01 mg readability.
-
-
Dissolution : Add Methanol (LC-MS grade) to dissolve the solid. Sonicate for 2 minutes if necessary.
-
Dilution : Make up to volume with Methanol to achieve a stock concentration of 100 µg/mL .
-
Storage : Aliquot into cryovials and store at -20°C or -80°C. Stability is typically >1 year when protected from light and moisture.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2554, Carbamazepine. Retrieved from [Link]
-
Zhao, M., et al. (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5609.[2] (Demonstrates use of this compound as IS). Retrieved from [Link]
Sources
Technical Guide: Carbamazepine-d2,15N Solubility & Handling in Bioanalysis
[1][2]
Executive Summary & Scientific Context
Carbamazepine-d2,15N is a stable isotope-labeled internal standard (SIL-IS) utilized critically in the quantification of Carbamazepine (CBZ) via LC-MS/MS.[1] In regulated bioanalysis (GLP/GCP), the integrity of the internal standard is the fulcrum upon which quantitative accuracy rests.
While the physicochemical solubility of the isotopologue (d2,15N) mirrors the parent compound due to negligible isotopic effects on solvation thermodynamics, the operational solubility differs. Researchers rarely need saturation; they need stability, homogeneity, and mass-spectrometric purity .[1]
This guide defines the solubility architecture of this compound in Methanol (MeOH) and Acetonitrile (ACN), providing a validated framework for stock solution preparation that prevents "silent precipitation"—a common cause of non-linear calibration curves.
Physicochemical Solubility Profile
The solubility of this compound is governed by the lipophilic nature of the tricyclic dibenzazepine core. The addition of deuterium (d2) and Nitrogen-15 (15N) increases the molecular weight by approximately 3 Da but does not alter the dipole moment or hydrogen-bonding capacity significantly enough to deviate from the parent compound's solubility profile.
Quantitative Solubility Matrix
Data bridged from parent Carbamazepine (Form III) and validated against Certificate of Analysis (CoA) limits for commercial isotope standards.
| Solvent | Solubility Limit (Approx.) | Operational Stock Conc.[1][2][3] | Solvation Mechanism | Suitability for LC-MS |
| Methanol (MeOH) | ~64 mg/mL | 1.0 mg/mL | H-bond donor/acceptor interactions with amide group.[1][2][4] | High. Preferred for primary stock due to high solubility buffer.[1][2] |
| Acetonitrile (ACN) | ~10-20 mg/mL | 0.1 - 1.0 mg/mL | Dipole-dipole interactions; lacks H-bond donor capability.[1][2] | Medium. Excellent for working solutions; risks precipitation at high stock conc.[1][2] |
| Water | < 0.2 mg/mL | N/A | Hydrophobic exclusion.[1][2][4] | Low. Only used as a diluent (<50%) in final working solutions.[1] |
Critical Insight: While MeOH offers higher saturation limits, ACN is often the preferred working solvent if the LC mobile phase is ACN-based, to match the mobile phase strength and prevent peak distortion (solvent effects).
Experimental Protocol: The "Zero-Drift" Preparation Workflow
This protocol is designed to ensure 100% dissolution and mitigate the risk of micro-precipitation, which can be invisible to the naked eye but devastating to %CV (Coefficient of Variation) in mass spectrometry.
Phase A: Primary Stock Solution (1.0 mg/mL in Methanol)
Rationale: Methanol is selected for the primary stock because its high solubility margin acts as a safety buffer against temperature fluctuations during storage.[2]
-
Weighing: Accurately weigh 1.0 mg of this compound powder into a pre-tared, amber glass vial (Class A).
-
Solvent Addition: Add 1.0 mL of LC-MS grade Methanol.
-
Mechanical Dissolution (The Critical Step):
-
Vortex for 30 seconds.
-
Sonicate for 5 minutes at ambient temperature.
-
Why? The crystal lattice energy of tricyclics can be high; sonication ensures the breakdown of micro-crystals that vortexing misses.
-
-
Verification: Inspect under a light source. The solution must be completely clear.
-
Storage: Store at -20°C. Stability is validated for >12 months at this temp.
Phase B: Working Internal Standard (WIS) Preparation[1][2]
Rationale: The WIS is spiked directly into biological samples (plasma/serum).[2] It must be compatible with the precipitation agent (usually ACN or MeOH).[1]
-
Thawing: Allow the Primary Stock to reach room temperature (20-25°C) and vortex before pipetting. Never pipet cold methanolic solutions (density changes affect volume accuracy).[1]
-
Dilution: Dilute the Primary Stock (1 mg/mL) to a working concentration (typically 10 µg/mL or 1000 ng/mL ) using Acetonitrile .
-
Equilibration: Vortex the WIS for 1 minute.
Visualizing the Solubility & Logic Workflow
The following diagram illustrates the decision logic for solvent selection and the preparation workflow to ensure data integrity.
Caption: Workflow for the optimal solubilization and handling of this compound, highlighting the critical sonication step and solvent switching strategy.
Troubleshooting & Stability Validation
The "Solvent Shock" Phenomenon
A common error occurs when a high-concentration methanolic stock (e.g., 5 mg/mL) is spiked directly into an aqueous buffer.[1][4]
-
Symptom: Loss of signal intensity or poor linearity at the upper end of the curve.[2]
-
Cause: Localized precipitation of the hydrophobic CBZ-d2,15N upon contact with water.[1][2]
-
Solution: Always perform an intermediate dilution in 50:50 MeOH:Water or ACN:Water before reaching the final aqueous buffer, or ensure the organic content in the final mix remains >30%.[2]
Stability Profile
References
-
United States Pharmacopeia (USP). Carbamazepine Monograph: Chromatographic System and System Suitability.[1][2][5] USP-NF.[1][2] Link[1]
-
Cayman Chemical. Carbamazepine Product Information & Solubility Data.[1][2][3]Link[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2554, Carbamazepine.[1][2]Link[1]
-
D.Q. Liu et al. Solubility of Carbamazepine (Form III) in Different Solvents.[4] Journal of Chemical & Engineering Data.[2] Link[1]
-
Thermo Fisher Scientific. LC-MS/MS method for the quantification of antiepileptic drugs in human plasma.[1][2][4][6] Technical Note. Link
Technical Guide: Applications of 15N-Labeled Carbamazepine in Drug Metabolism and Bioanalysis
Executive Summary
Carbamazepine (CBZ), a dibenzazepine derivative, remains a cornerstone antiepileptic drug (AED) despite the emergence of newer agents.[1] Its complex metabolic profile—characterized by auto-induction of CYP3A4 and the formation of the pharmacologically active carbamazepine-10,11-epoxide (CBZ-E)—demands rigorous analytical precision.
This guide details the application of 15N-labeled Carbamazepine ([15N]-CBZ) as a superior internal standard (IS) and mechanistic tracer. Unlike deuterated analogs, which are susceptible to hydrogen-deuterium exchange (HDX) and chromatographic isotope effects, 15N-labeling offers a chemically stable, non-exchangeable tag that co-elutes perfectly with the analyte, ensuring maximum precision in LC-MS/MS quantification and metabolic flux analysis.
Part 1: The Isotopic Advantage – Why 15N?
In quantitative bioanalysis, the choice of Internal Standard (IS) dictates the accuracy of the assay. While Deuterium (D) labeling is common, Nitrogen-15 (15N) offers distinct technical advantages for Carbamazepine analysis:
Elimination of the Chromatographic Isotope Effect
Deuterated compounds often exhibit slightly different retention times (RT) than their non-labeled counterparts on high-efficiency UPLC columns due to differences in lipophilicity (C-D bonds are shorter and less polarizable than C-H bonds).
-
The Risk: If the D-labeled IS elutes earlier than the analyte, it may not experience the exact same matrix suppression/enhancement at the moment of ionization.
-
The 15N Solution: The substitution of 14N with 15N results in a negligible change in molecular volume or lipophilicity. [15N]-CBZ co-elutes perfectly with native CBZ, ensuring it compensates for matrix effects in real-time.
Metabolic Stability and Label Retention
Carbamazepine undergoes extensive oxidative metabolism. Deuterium labels placed on the aromatic rings can be lost during hydroxylation (e.g., formation of 2-hydroxy-CBZ) or subject to the NIH shift.
-
The 15N Solution: The nitrogen atoms in the dibenzazepine ring and the carboxamide side chain are chemically inert to CYP450-mediated oxidative dealkylation in the primary metabolic routes. The label remains intact, allowing for precise mass-balance studies.
Part 2: Quantitative Bioanalysis (LC-MS/MS) Protocol
This protocol describes a self-validating workflow for the simultaneous quantification of Carbamazepine and its epoxide metabolite in human plasma using [15N2]-Carbamazepine as the internal standard.
Materials & Reagents
-
Analyte: Carbamazepine (CBZ), Carbamazepine-10,11-epoxide (CBZ-E).[2][3][4]
-
Internal Standard: [15N2]-Carbamazepine (Labeling on both the amide and ring nitrogens is preferred for a +2 Da shift).
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Step 2: Add 20 µL of [15N2]-CBZ working solution (5 µg/mL in MeOH). Vortex for 10 seconds.
-
Step 3: Add 300 µL of ice-cold Acetonitrile to precipitate proteins.
-
Step 4: Vortex vigorously for 1 min, then centrifuge at 14,000 x g for 10 min at 4°C.
-
Step 5: Transfer 100 µL of the clear supernatant to an autosampler vial containing 400 µL of 0.1% Formic Acid in water (Dilution prevents peak distortion).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 10% B to 90% B over 3.0 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Mass Spectrometry)
The following transitions rely on the neutral loss of the isocyanic acid moiety (HNCO) from the carboxamide side chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Carbamazepine | 237.1 [M+H]+ | 194.1 | 25 | Loss of HNCO (-43 Da) |
| [15N2]-CBZ (IS) | 239.1 [M+H]+ | 195.1 | 25 | Loss of H(15N)CO (-44 Da)* |
| CBZ-Epoxide | 253.1 [M+H]+ | 210.1 | 22 | Loss of HNCO (-43 Da) |
*Note: In [15N2]-CBZ, one 15N is in the ring, one is in the amide. The loss of the amide group removes one 15N, leaving the ring 15N (+1 mass shift in fragment).
Part 3: Metabolic Pathway Elucidation & Toxicity Mechanisms
Beyond quantification, 15N-labeling is critical for elucidating the mechanisms of Idiosyncratic Drug Reactions (IDRs) associated with CBZ (e.g., Stevens-Johnson syndrome).
The Iminoquinone Hypothesis
A minor but toxic pathway involves the formation of 2-hydroxy-CBZ, which is further oxidized to a reactive iminoquinone intermediate.[5][6][7] This electrophile binds to cellular proteins, triggering an immune response.
Experimental Application: By incubating human liver microsomes (HLM) with [15N2]-CBZ and trapping agents (Glutathione/GSH), researchers can distinguish between:
-
Direct Ring Oxidation: The 15N label remains in the GSH adduct.
-
Side-chain Cleavage: Loss of the amide 15N indicates hydrolysis prior to binding.
Visualizing the Workflow
The following diagram illustrates the analytical workflow and the metabolic fate of the nitrogen labels.
Caption: Figure 1: Self-validating LC-MS/MS workflow using 15N-CBZ to correct for matrix effects during extraction and ionization.
Metabolic Pathway Diagram
This diagram tracks the [15N] label through the major (Clearance) and minor (Toxic) pathways.
Caption: Figure 2: Metabolic fate of Carbamazepine.[4] The 15N label tracks the nitrogen moiety into the toxic Iminoquinone pathway.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Breton, H., et al. (2005). Liquid chromatography-electrospray tandem mass spectrometry determination of carbamazepine and its metabolites in human plasma. Journal of Chromatography B. Retrieved from [Link]
-
Lu, W., et al. (2008). Mechanism of Carbamazepine Bioactivation: Role of the Iminoquinone Metabolite.[3][6] Chemical Research in Toxicology. Retrieved from [Link]
-
Mayo Clinic Laboratories. (2023). Carbamazepine-10,11-Epoxide, Serum.[1][7][8] Retrieved from [Link]
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and drug-drug interaction studies. Chemical Research in Toxicology. Retrieved from [Link]
Sources
- 1. biochimicaclinica.it [biochimicaclinica.it]
- 2. Carbamazepine and carbamazepine-10, 11-epoxide concentrations in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of 2-hydroxyiminostilbene in the urine of patients taking carbamazepine and its oxidation to a reactive iminoquinone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Carbamazepine-d2,15N vs. Deuterated Carbamazepine Standards in LC-MS/MS
Executive Summary: The Precision vs. Utility Trade-off[1]
In quantitative bioanalysis (LC-MS/MS), the choice between Carbamazepine-d2,15N (a mixed-isotope hybrid) and Deuterated Carbamazepine (typically Carbamazepine-d10 or d8) represents a decision between chromatographic fidelity and economic utility .[1]
While Carbamazepine-d10 is the industry "workhorse" for routine Therapeutic Drug Monitoring (TDM), it suffers from the Chromatographic Isotope Effect , where the heavy deuterium load causes the internal standard (IS) to elute earlier than the analyte. This separation exposes the IS to different matrix effects than the analyte, potentially compromising quantitation accuracy in complex matrices (e.g., hemolyzed plasma).[1]
This compound is a "High-Fidelity" standard designed to mitigate this shift.[1][2] By utilizing Nitrogen-15 (
Part 1: The Physics of Isotopologues
To make an informed choice, one must understand the physical chemistry governing how these isotopes behave in a Reverse-Phase Liquid Chromatography (RPLC) environment.
The Chromatographic Isotope Effect
Deuterium (
-
Bond Length & Molar Volume: The C-D bond is shorter and more stable than the C-H bond. This results in a slightly smaller molar volume for the deuterated molecule.
-
Lipophilicity: Deuterated compounds are slightly less lipophilic than their protium counterparts.[1][2]
-
The Result: In RPLC, heavily deuterated standards (like Carbamazepine-d10) interact less strongly with the C18 stationary phase, causing them to elute earlier than the native analyte.[1]
The N Advantage
Nitrogen-15 is a stable isotope that does not significantly alter the electron distribution or the size of the molecule compared to Nitrogen-14.
-
Retention Time (
):ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> N-labeled compounds exhibit virtually zero retention time shift .[2] They co-elute perfectly with the native analyte.[1] -
Stability: Unlike deuterium on exchangeable sites (amides/amines), the nitrogen atom in the dibenzazepine ring of Carbamazepine is structurally locked and non-exchangeable.
Data Comparison: d10 vs. d2,15N[1]
| Feature | Carbamazepine-d10 | This compound | Impact on Data |
| Mass Shift ( | +10 Da | +3 Da | d10: Zero crosstalk. d2,15N: Sufficient, but requires clean baseline. |
| Retention Shift ( | Significant (elutes earlier) | Negligible (Co-elutes) | d10: Risks "Matrix Effect Mismatch." |
| Matrix Factor (MF) | Variable vs. Analyte | Identical to Analyte | d2,15N: Superior correction of ion suppression. |
| Cost/Availability | Low / High Availability | High / Custom Synthesis | d10: Preferred for routine clinical tox.[1][2] |
Part 2: Technical Deep Dive – The Co-Elution Imperative
The primary function of an Internal Standard is to compensate for Ion Suppression . In Electrospray Ionization (ESI), phospholipids and other matrix components compete for charge.[1]
-
Scenario A (d10): The IS elutes 0.2 minutes before the analyte. The IS enters the source when the matrix load is low. The analyte elutes 0.2 minutes later, right as a phospholipid peak elutes.[1] The analyte is suppressed (signal drops 40%), but the IS is not.
-
Result: The ratio (Analyte/IS) drops artificially.[1] False Negative.
-
-
Scenario B (d2,15N): The IS co-elutes exactly with the analyte. If the analyte is suppressed by 40%, the IS is also suppressed by 40%.
Visualization: The Decision Logic
Figure 1: Decision matrix for selecting between deuterated and hybrid internal standards based on assay requirements.
Part 3: Experimental Workflow for Validation
To justify the use of the more expensive d2,15N standard, or to validate d10, you must perform a Matrix Factor (MF) Comparison .
Protocol: Comparative Matrix Effect Evaluation
Objective: Determine if the retention time shift of Carbamazepine-d10 introduces quantitative bias compared to d2,15N.
Reagents:
Workflow:
-
Preparation:
-
Analysis:
-
Calculation:
-
Calculate Absolute Matrix Factor (MF) for the Analyte:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display"> -
Calculate IS-Normalized Matrix Factor (IMF) :
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">
-
-
Interpretation:
-
Ideal State:
.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Pass Criteria: The CV (Coefficient of Variation) of the IMF across 6 lots of plasma should be
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The Test: If d10 shows a CV > 15% while d2,15N shows a CV < 5%, the d10 standard is failing due to the chromatographic isotope effect.
-
Part 4: Synthesis & Stability Considerations[1]
The Exchangeable Proton Trap
A critical failure mode in deuterated standards is the labeling of exchangeable protons.
-
Carbamazepine Structure: Contains a primary amide (-CONH
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Risk: If deuterium is placed on the amide nitrogen (e.g., Carbamazepine-d2 on the amide), it will rapidly exchange with protons in the mobile phase (H
O/MeOH), reverting the IS to its native mass.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solution:
-
d10: Labels the aromatic rings. Stable.
-
d2,15N: Typically labels the 10,11-dihydro bridge (d2) and the amide nitrogen (
N). Thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> N is part of the nucleus and cannot exchange. The d2 on the carbon bridge is chemically stable.
-
Isotopic Purity
For this compound (M+3), isotopic purity is critical because it is closer to the native mass than d10.[1]
-
Requirement: The contribution of the native (M+0) signal in the IS channel must be
of the IS response. -
Crosstalk: The contribution of the IS (M+3) to the Analyte channel (M+0) is generally negligible, but must be verified if high IS concentrations are used.[1]
Visualization: Mechanism of Action
Figure 2: The mechanism of Chromatographic Isotope Effect leading to bias.[1][2] The d10 standard elutes early, missing the matrix suppression zone that affects the analyte.
References
-
Wang, S., & Cyronak, M. (2013).[1] Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.[1][2]
-
Chaudhari, S. R., et al. (2010).[1] Chromatographic Isotope Effect: A Factor to Consider in the Selection of Internal Standards for LC-MS/MS. Journal of Mass Spectrometry.
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[1][2]
-
Stokvis, E., et al. (2005).[1] Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry.[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Carbamazepine-D10 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Stability of carbamazepine suspension after repackaging into four types of single-dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-performance liquid chromatography method for the determination of carbamazepine and carbamazepine-10,11-epoxide and its comparison with chemiluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Precision Quantitation of Carbamazepine in Human Plasma via LC-MS/MS using Hybrid Isotopologue (Carbamazepine-d2,15N)
Executive Summary & Scientific Rationale
This protocol details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Carbamazepine (CBZ). Unlike conventional methods utilizing highly deuterated standards (e.g., CBZ-d10), this method employs a hybrid stable isotope-labeled internal standard (SIL-IS): Carbamazepine-d2,15N .
The "Hybrid" Isotope Advantage
-
Chromatographic Fidelity: Highly deuterated standards (d8, d10) often exhibit a "deuterium isotope effect," causing them to elute slightly earlier than the non-labeled analyte on C18 columns. This separation can lead to the IS failing to compensate for matrix effects (ion suppression/enhancement) occurring at the exact retention time of the analyte.
-
Mass Resolution: By substituting a Nitrogen-15 (
N) atom, we introduce mass shift without affecting lipophilicity. Combined with minimal deuteration (d2), This compound maintains near-perfect co-elution with the analyte while providing a +3 Da mass shift, sufficient to avoid isotopic overlap with the natural M+2 isotope of Carbon-13.
Chemical & Physical Properties[2][3][4]
Understanding the physicochemical properties of CBZ is prerequisite to column and mobile phase selection.
| Property | Value | Implication for Method Design |
| Molecular Weight | 236.27 g/mol | Precursor ion [M+H]+ at m/z 237.1. |
| LogP | ~2.45 | Moderately lipophilic; ideal for Reversed-Phase (C18) chromatography. |
| pKa | ~13.9 (Amide) | Neutral at physiological and acidic pH. Ionization relies on protonation of the amide oxygen/nitrogen in positive ESI. |
| Solubility | Soluble in MeOH, ACN | Methanol is the preferred solvent for stock preparation. |
Mechanistic Mass Spectrometry
Fragmentation Logic & Transition Selection
The choice of MRM transitions is critical. For Carbamazepine, the primary fragmentation pathway involves the loss of the carbamoyl group (isocyanic acid, HNCO).
Crucial Insight for CBZ-d2,15N:
Assuming the standard labeling position where
-
Parent Ion: 236 + 1 (
N) + 2 (D) + 1 (H+) = 240.1 -
Neutral Loss: The loss of H
NCO (Mass 44) occurs. -
Daughter Ion: The iminostilbene ring retains the 2 Deuteriums but loses the
N.-
Calculation: 240.1 (Parent) - 44 (H
NCO) = 196.1
-
If we used a standard transition looking for a fragment containing the nitrogen, sensitivity would drop. We target the stable ring structure.
Figure 1: Proposed fragmentation pathway for this compound, highlighting the loss of the labeled nitrogen.
Experimental Protocol
Materials & Reagents[5]
-
Analyte: Carbamazepine (Certified Reference Material).[1]
-
Internal Standard: this compound (Custom or Specialized Catalog).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA).
LC-MS/MS Conditions[5][7]
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Expert Note: Methanol is chosen over ACN to provide slightly different selectivity and better solubility for this specific aromatic structure, though ACN is a viable alternative.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: ESI Positive (Electrospray Ionization).[2]
-
Spray Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Acquisition Mode: MRM (Multiple Reaction Monitoring).[2]
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) |
| Carbamazepine | 237.1 | 194.1 | 50 | 25 |
| CBZ-d2,15N | 240.1 | 196.1 | 50 | 25 |
Sample Preparation (Protein Precipitation)
This method prioritizes throughput and recovery.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Spike: Add 20 µL of Working IS Solution (CBZ-d2,15N at 500 ng/mL in 50:50 MeOH:Water).
-
Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.
-
Why Acid? Acid helps disrupt protein binding, freeing CBZ from albumin.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Dilution (Optional): If sensitivity is too high (detector saturation), dilute 50 µL of supernatant with 150 µL of Mobile Phase A.
-
Injection: Inject 2-5 µL onto the LC-MS/MS.
Method Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow for Carbamazepine quantitation.
Validation Strategy (ICH M10 Compliance)
To ensure this method meets regulatory standards (FDA/EMA/ICH), the following validation parameters must be executed.
Linearity & Range
-
Range: 0.1 µg/mL to 20 µg/mL (Covers therapeutic range of 4-12 µg/mL).
-
Weighting: 1/x² linear regression.
-
Criteria: Correlation coefficient (
) > 0.99. Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
Accuracy & Precision
-
QC Levels: LLOQ, Low, Medium, High.
-
Replicates: 5 replicates per level over 3 separate runs.
-
Acceptance: Within ±15% CV (Coefficient of Variation) and ±15% Bias.
Matrix Effect (The IS Test)
This is where CBZ-d2,15N proves its value.
-
Calculation: Compare the peak area of CBZ spiked into extracted blank plasma vs. CBZ in pure solvent.
-
IS Normalization: The Matrix Factor (MF) for the Analyte should match the MF of the IS.
-
Goal: IS-normalized Matrix Factor should be close to 1.0 (0.85 - 1.15). If CBZ-d2,15N co-elutes perfectly, it will suppress/enhance at the exact same rate as the analyte, correcting the quantitative result.
-
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency.[3]
-
PubChem. (n.d.).[4] Carbamazepine Compound Summary. National Center for Biotechnology Information.
-
Miao, H., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry.[5] Analytical Chemistry.[2][1][6] (Demonstrates fragmentation pathways).
-
FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry.[7] U.S. Food and Drug Administration.[3][8][7][9]
Sources
- 1. uspnf.com [uspnf.com]
- 2. biochimicaclinica.it [biochimicaclinica.it]
- 3. researchgate.net [researchgate.net]
- 4. Carbamazepine-(Ph)d8 | C15H12N2O | CID 168007251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
Application Note: High-Precision Solid Phase Extraction (SPE) of Carbamazepine-d2,15N from Biological Matrices
[1]
Introduction & Scientific Rationale
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, Carbamazepine (CBZ) presents a unique challenge due to its neutral character (pKa ~13.[1]9) and high lipophilicity (logP ~2.45).[1] While liquid-liquid extraction (LLE) is historically common, it often suffers from emulsion formation and lack of automation potential.[1]
This protocol details a Solid Phase Extraction (SPE) workflow using a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent.[1] The choice of Carbamazepine-d2,15N as the Internal Standard (IS) is critical. Unlike the common d10-analog, the d2,15N variant offers a distinct mass shift (+3 Da) that avoids potential deuterium scrambling on the azepine ring while maintaining identical chromatographic behavior to the analyte.
Mechanistic Insight: The "Neutral" Challenge
Because CBZ remains uncharged at physiological pH, ion-exchange mechanisms (MCX/MAX) are ineffective.[1] We rely on Reversed-Phase (RP) retention.[1] However, traditional silica-based C18 sorbents can suffer from "dewetting" if the cartridge dries out.[1] This protocol utilizes a polymeric functionalized sorbent (e.g., N-vinylpyrrolidone-divinylbenzene copolymer) which retains neutral compounds via strong hydrophobic interactions and π-π bonding, even if the bed runs dry.[1]
Chemical Profile & Mass Spectrometry
Understanding the fragmentation physics is essential for setting accurate Multiple Reaction Monitoring (MRM) transitions.[1]
| Compound | Molecular Formula | Precursor Ion (M+H)+ | Product Ion | Loss Mechanism |
| Carbamazepine | C₁₅H₁₂N₂O | 237.1 | 194.1 | Loss of isocyanic acid (HNCO) |
| This compound | C₁₅H₁₀D₂N(¹⁵N)O | 240.1 | 196.1 | Loss of H(¹⁵N)CO |
Note on Isotopologues: The transition for the IS is 240.1 → 196.[2]1. The precursor is +3 Da heavier than the native drug.[1] The neutral loss (isocyanic acid) contains the amide nitrogen. Since the label includes 15N in the amide, the neutral loss is 44 Da (rather than 43). Consequently, the product ion retains only the two deuterium atoms, resulting in a +2 Da shift (194 → 196) relative to the native product.
Materials & Reagents
-
SPE Cartridges: Polymeric HLB Sorbent (e.g., Oasis HLB or Strata-X), 30 mg / 1 cc.[1]
-
Why: Superior wettability and retention of neutral aromatics compared to C18.[1]
-
-
Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.[1]
-
Internal Standard: this compound (10 µg/mL in Methanol).[1][2]
Sample Pre-Treatment[1]
Direct loading of plasma onto SPE can clog frits.[1] A mild protein precipitation or dilution is required to disrupt protein binding (CBZ is ~75% protein-bound).[1]
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 20 µL of this compound working solution (500 ng/mL). Vortex for 10 sec.
-
Dilution: Add 200 µL of 2% Formic Acid in Water.
-
Centrifuge: Spin at 10,000 x g for 5 minutes.
-
Supernatant: Collect the supernatant for SPE loading.
Solid Phase Extraction (SPE) Protocol[1][3][4]
This workflow is designed for a 30 mg polymeric sorbent.[1]
Step 1: Conditioning[1][5]
-
Apply: 1.0 mL Methanol .
-
Apply: 1.0 mL Water .
-
Critical: Do not let the cartridge dry out completely, though polymeric sorbents are forgiving.[1]
Step 2: Loading[1]
-
Apply: The pre-treated sample supernatant (~400 µL) at a flow rate of 1 mL/min.
-
Physics: The hydrophobic CBZ and CBZ-d2,15N partition from the aqueous phase into the polymeric sorbent.
Step 3: Washing (Interference Removal)[1]
-
Wash 1: 1.0 mL 5% Methanol in Water .[1]
-
Reasoning: Removes salts, proteins, and highly polar interferences.[1] CBZ is hydrophobic enough to be retained at 5% organic solvent.[1]
-
Dry: Apply high vacuum for 2 minutes.[1]
-
Why: Removes residual water which can interfere with the elution and subsequent evaporation.[1]
Step 4: Elution[1]
-
Elute: 1.0 mL Methanol (or Acetonitrile).
-
Gravity assist: Allow the solvent to soak the bed for 30 seconds before applying vacuum. This maximizes recovery by allowing time for desorption kinetics.[1]
Step 5: Post-Extraction Processing[1]
-
Evaporate: Dry the eluate under a stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL of Mobile Phase (50:50 Water:Methanol + 0.1% Formic Acid).
-
Vortex: 30 seconds to ensure complete dissolution.
Visual Workflow (Graphviz)[1]
Caption: Figure 1.[1] Step-by-step SPE workflow for Carbamazepine extraction using polymeric HLB cartridges, highlighting the critical drying step to prevent aqueous contamination during elution.
LC-MS/MS Parameters
To ensure the protocol is self-validating, the chromatography must separate the analyte from early-eluting polar matrix effects.
Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Load |
| 3.0 | 90 | Gradient Ramp |
| 4.0 | 90 | Wash |
| 4.1 | 10 | Re-equilibration |
| 6.0 | 10 | Stop |
Mass Spectrometry Settings (ESI Positive):
-
Source Temp: 500°C
-
Capillary Voltage: 3.0 kV
-
Collision Energy: ~20 eV (Optimize for 194/196 fragments)[1]
Method Validation & Troubleshooting
Validation Criteria (FDA Bioanalytical Guidelines)
-
Linearity: 1 – 2000 ng/mL (r² > 0.995).[1]
-
Recovery: Should exceed 85% for both Analyte and IS.
-
Matrix Effect: Compare post-extraction spike vs. neat solution. Signal suppression should be < 15%.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Protein binding not disrupted.[1] | Ensure 1:1 dilution with acid or increase elution volume to 2 x 0.5 mL. |
| High Backpressure | Frits clogged by fibrinogen.[1] | Increase centrifugation time or use a wider pore size SPE frit. |
| Signal Drift | IS and Analyte separating. | Unlikely with d2,15N.[1] Check if deuterium effect is causing shift (rare with only 2 D).[1] |
| Interference | Phospholipids eluting with drug.[1] | Add a "Crash" wash step (e.g., 20% MeOH) if sensitivity allows, or use HybridSPE-Phospholipid technology.[1] |
References
-
United States Environmental Protection Agency (EPA). (2007).[1][3] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. [Link][3]
-
Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
Miao, X. S., & Metcalfe, C. D. (2003).[1] Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry.[1][4][5][6] Analytical Chemistry.[1][7][6][8][9][10][11][12] [Link]
-
Lou, H. G., et al. (2011).[1][2] LC–MS3 strategy for quantification of carbamazepine in human plasma.[1] (Confirming d2,15N transitions). [Link]
Sources
- 1. Carbamazepine - Wikipedia [en.wikipedia.org]
- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. weber.hu [weber.hu]
- 9. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Optimizing Chromatographic Co-elution of Carbamazepine and its Isotopologue Carbamazepine-d2,15N on C18 Stationary Phases
Executive Summary
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correcting matrix effects, recovery losses, and ionization variability. Ideally, the SIL-IS and the analyte co-elute perfectly.
However, deuterium-labeled isotopologues often exhibit the "Deuterium Isotope Effect," resulting in slightly shorter retention times (
This guide details the behavior of Carbamazepine (CBZ) and its specific isotopologue Carbamazepine-d2,15N on C18 columns. It provides a protocol to minimize retention shifts and a validation framework to ensure data integrity even when partial separation occurs.
Theoretical Basis: The Isotope Effect in C18 Chromatography
To troubleshoot retention time shifts, one must understand the underlying physical chemistry. While Nitrogen-15 (
The Mechanism of Separation
On a hydrophobic C18 surface, retention is driven by the partitioning of the analyte between the mobile phase and the stationary phase.
-
Bond Length & Volume: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated molecule.
-
Lipophilicity: The smaller molar volume and reduced polarizability of C-D bonds make the deuterated analog slightly less lipophilic (less hydrophobic) than the protium form.
-
Result: this compound will elute earlier than native Carbamazepine.
Visualization of the Mechanism
Figure 1: Mechanistic difference in hydrophobic interaction between protium and deuterium forms on C18 media.
Experimental Protocol
This protocol is designed to force co-elution or quantify the shift to ensuring it remains within the "safe window" of the matrix suppression profile.
Materials & Reagents
-
Analyte: Carbamazepine (Native).[1]
-
Internal Standard: this compound (Note: d2 is usually at the 10,11-dihydro bridge or aromatic ring; 15N is typically on the amide).
-
Column: High-strength Silica (HSS) C18 or Fused-Core C18.
-
Dimensions: 100 x 2.1 mm, 1.8 µm or 2.7 µm.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2] (Avoid Methanol if peak shape is poor; ACN provides sharper peaks for CBZ).
LC-MS/MS Conditions
-
Column Temp: 40°C (Higher temperature reduces viscosity but can exacerbate isotope separation; keep moderate).
-
Injection Vol: 2–5 µL.
Gradient Strategy (The "Co-elution" Method)
Steep gradients often mask the isotope effect, while shallow gradients resolve it. For quantitative bioanalysis, we prefer a ballistic or steep gradient to keep them together.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load Sample |
| 3.00 | 90 | Elution (Target |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End |
Mass Spectrometry Parameters (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |
| Carbamazepine | 237.1 | 194.1 | 50 | 25 |
| This compound | 240.1 | 197.1 | 50 | 25 |
Note: The mass shift is +3 Da (2 from Deuterium, 1 from 15N).
Workflow & Validation Logic
The following diagram illustrates the decision tree for validating the method if a retention time shift is observed.
Figure 2: Validation decision tree for handling SIL-IS retention shifts.
Representative Results & Discussion
Retention Time Comparison
In a typical UHPLC application using the conditions above, the d2-labeled isotope will show a marginal shift. The 15N label contributes negligible shift.
Table 1: Typical Retention Data on C18 (100mm)
| Compound | Retention Time ( | Shift ( | Resolution ( |
| Carbamazepine (Native) | 2.42 min | - | - |
| This compound | 2.40 min | -0.02 min (1.2 sec) | < 0.2 (Co-eluting) |
| Carbamazepine-d10 (Comparison) | 2.35 min | -0.07 min (4.2 sec) | Partial Separation |
Interpretation: The d2 variant is superior to d10 for UHPLC applications because the shift is minimized. The 1.2-second shift is usually negligible unless the matrix suppression zone is extremely narrow and sharp.
Matrix Factor (MF) Validation
If the peaks are not perfectly aligned, you must prove that the IS still compensates for matrix effects.
Protocol:
-
Extract 6 lots of blank matrix.
-
Spike Post-Extraction (at low and high QC levels) with Analyte and IS.
-
Compare peak areas to neat solution standards.
-
Calculation:
Table 2: Acceptance Criteria
| Parameter | Criteria | Result Interpretation |
| Absolute MF | N/A (Can be <1 or >1) | Indicates suppression/enhancement. |
| IS Normalized MF | 0.85 – 1.15 | CRITICAL: Even if |
| CV of MF | < 15% | Consistency across different matrix lots. |
Optimization & Troubleshooting
If the retention shift causes the Normalized MF to fail (i.e., the IS elutes in a suppression zone, but the analyte elutes after it):
-
Switch Organic Modifier: Change from Acetonitrile to Methanol. Methanol is a protic solvent and can interact differently with the solvated stationary phase, potentially compressing the selectivity difference between H and D isotopologues.
-
Increase Temperature: Raising the column temperature (e.g., to 50°C) increases mass transfer and can sometimes merge the peaks, though it theoretically increases the thermodynamic difference.
-
Use a Phenyl-Hexyl Column: Instead of C18, use a Phenyl-Hexyl phase. The
interactions with the aromatic rings of Carbamazepine may dominate over the hydrophobic volume differences, reducing the isotope separation effect.
References
-
Ye, X., et al. (2009). Chromatographic deuterium isotope effect in high-performance liquid chromatography-tandem mass spectrometry detection. Journal of Chromatography A. Link
-
Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interactions: The importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society. Link
-
Matuszewski, B.K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8][9][10] Link
-
Fda.gov. (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
Wang, S., et al. (2007). Isotope effect in LC-MS/MS: A case study of carbamazepine. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. employees.csbsju.edu [employees.csbsju.edu]
- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. turkjps.org [turkjps.org]
Quantification of Carbamazepine in plasma using 15N labeled standard
Application Note: Precision Quantitation of Carbamazepine in Human Plasma via LC-MS/MS using Stable Isotope Dilution (
Introduction & Scientific Rationale
Carbamazepine (CBZ) is a first-line anticonvulsant and mood stabilizer with a narrow therapeutic index (
The Case for
-
The Risk: If the standard and analyte do not co-elute perfectly, they may experience different matrix suppression zones (e.g., phospholipids eluting nearby).
-
The
N Solution: Nitrogen-15 labeling adds mass without significantly altering the bond lengths or lipophilicity. This ensures perfect co-elution , meaning the Internal Standard (IS) experiences the exact same ionization environment as the analyte, providing the most robust correction for matrix effects.
Workflow Overview
The following diagram illustrates the critical path from patient sample to quantifiable data.
Figure 1: Sample preparation workflow utilizing protein precipitation for high-throughput analysis.
Materials & Reagents
-
Analyte: Carbamazepine (purity
). -
Internal Standard (IS): Carbamazepine-
N (Ideally ring-labeled to retain label in fragment). -
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Matrix: Drug-free human plasma (K
EDTA or Lithium Heparin).
Experimental Protocol
Standard Preparation
-
Stock Solutions (1 mg/mL): Dissolve CBZ and CBZ-
N separately in Methanol. -
Working Standard (WS): Dilute CBZ stock with 50:50 MeOH:Water to create a calibration curve series:
g/mL. -
IS Working Solution: Dilute CBZ-
N stock to a fixed concentration of g/mL in Methanol.
Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) is cleaner but slower. Protein precipitation (PPT) is sufficient for CBZ due to its high therapeutic concentration, provided a divert valve is used to dump early-eluting salts.
-
Aliquot 50
L of plasma (sample, standard, or QC) into a 1.5 mL microcentrifuge tube. -
Add 20
L of IS Working Solution ( N-CBZ). -
Add 150
L of ice-cold Acetonitrile (precipitation agent). -
Vortex vigorously for 60 seconds.
-
Centrifuge at 14,000
g for 10 minutes at 4°C. -
Transfer 100
L of supernatant to an autosampler vial. -
Add 100
L of 0.1% Formic Acid in Water (to reduce solvent strength and improve peak shape). Vortex to mix.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters HSS T3,
mm, 1.8 m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2
L.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 10 | Loading |
| 0.5 | 10 | Desalting |
| 2.5 | 90 | Elution |
| 3.5 | 90 | Wash |
| 3.6 | 10 | Re-equilibration |
| 5.0 | 10 | End |
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions (Critical):
Note: Transitions depend on the specific position of the
| Compound | Precursor ( | Product ( | Collision Energy (V) | Dwell (ms) |
| Carbamazepine | 237.1 ( | 194.1 | 25 | 50 |
| CBZ- | 238.1 ( | 195.1 | 25 | 50 |
Expert Note: If using amide-labeled
MS/MS Logic & Detection
The following diagram details the mass filtering process, visualizing how the Triple Quadrupole selects for the specific
Figure 2: MRM transition logic. Note that specific product ions depend on the labeling position.
Validation Criteria (FDA Bioanalytical Guidelines)
To ensure this method is robust for clinical application, it must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [1].
-
Linearity:
-
Requirement:
.[2] -
Weighting:
is recommended to prioritize accuracy at the lower end of the curve (0.1 g/mL).
-
-
Accuracy & Precision:
-
Run QCs at Low (0.3
g/mL), Medium (4 g/mL), and High (15 g/mL) levels. -
Acceptance: Mean value should be within
of nominal ( for LLOQ).
-
-
Matrix Effect (ME):
-
Compare the peak area of CBZ spiked into extracted plasma vs. CBZ in pure solvent.
-
Calculation:
. -
Role of IS: The
N-IS ME should match the Analyte ME within . This "tracking" confirms the validity of the SIDA approach.
-
References
-
FDA. (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry.[3][4][5] U.S. Food and Drug Administration.[3][4][5][6][7]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
-
Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry.[1][2] Analytical Chemistry. (Contextualizing LC-MS parameters).
- IsoSciences.Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. (Technical Note on Isotope Stability).
Sources
- 1. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. Bioanalytical Method Validation Guidance for Industry | Guidance Portal [hhs.gov]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. droracle.ai [droracle.ai]
Sample preparation for Carbamazepine-d2,15N in wastewater analysis
Application Note: Isotope Dilution LC-MS/MS Quantitation of Carbamazepine in Wastewater Using Carbamazepine-d2,15N
Executive Summary
Carbamazepine (CBZ) is a ubiquitous antiepileptic drug and a persistent anthropogenic marker in wastewater effluents. Its high resistance to biodegradation makes it an ideal indicator of sewage contamination. However, the complex matrix of wastewater—rich in humic acids, surfactants, and competitive ions—creates significant "ion suppression" in Electrospray Ionization (ESI), compromising quantitation accuracy.
This protocol details the validated sample preparation and analysis of CBZ using This compound as a surrogate Internal Standard (IS). Unlike external calibration, this specific isotopolog provides a +3 Da mass shift, allowing it to co-elute with the native analyte while remaining spectrally distinct. This ensures that the IS experiences the exact same extraction losses and matrix effects as the target, providing a self-correcting quantitation system.
Scientific Mechanism: Why this compound?
The Challenge: Matrix Effects in ESI
In wastewater analysis, "Matrix Effects" (ME) occur when co-eluting compounds compete with the analyte for charge in the ESI source. If the matrix suppresses ionization by 40%, an external standard curve will overestimate the concentration.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
This compound is chemically identical to native CBZ but differs in mass.
-
Co-elution: Because the physicochemical properties (pKa, LogP) are nearly identical, the IS elutes at the exact same retention time as the native CBZ.
-
Correction: If the wastewater matrix suppresses the native CBZ signal by 40%, it also suppresses the CBZ-d2,15N signal by 40%. The ratio of the two area counts remains constant, yielding accurate data despite the dirty matrix.
Figure 1: Mechanism of Matrix Effect Correction. The Internal Standard (IS) experiences the same suppression as the analyte, ensuring the final ratio reflects the true concentration.
Protocol Phase I: Sample Collection & Pre-treatment
Objective: Stabilize the analyte and equilibrate the Internal Standard with the matrix.
-
Collection Vessels: Use Amber Glass bottles (1 L).
-
Reasoning: Carbamazepine is photosensitive. Clear glass or plastic can lead to photolytic degradation or adsorption to container walls.
-
-
Filtration: Filter samples through 0.7 µm Glass Fiber Filters (GF/F) .
-
Reasoning: Removes suspended solids that clog SPE cartridges. Do not use nylon filters, which may adsorb CBZ.[1]
-
-
pH Adjustment: Adjust sample pH to 7.0 ± 0.5 using dilute H₂SO₄ or NaOH.
-
Reasoning: CBZ is a neutral drug (pKa ~13.9). Neutral pH prevents the co-extraction of acidic matrix components (like humic acids) that would bind to the SPE cartridge at lower pH.
-
-
Internal Standard Spiking (CRITICAL):
-
Add This compound to the sample before extraction.
-
Target concentration: 50–100 ng/L in the final sample.
-
Equilibration: Stir for 30 minutes to ensure the IS binds to the matrix solids/colloids identically to the native analyte.
-
Protocol Phase II: Solid Phase Extraction (SPE)
Method: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric sorbent. Rationale: HLB sorbents retain neutral compounds like CBZ effectively while allowing aggressive washing of salts.
Table 1: SPE Workflow
| Step | Action | Solvent/Reagent | Critical Technical Note |
| 1. Conditioning | Solvation | 6 mL Methanol | Activates the sorbent ligands. Do not let cartridge dry out after this step.[2] |
| 2. Equilibration | Buffer Prep | 6 mL HPLC Water (pH 7) | Matches the sorbent environment to the sample pH. |
| 3. Loading | Extraction | 200–500 mL Sample | Flow rate: <10 mL/min. Fast loading causes "breakthrough" (analyte loss). |
| 4. Washing | Interference Removal | 5 mL 5% Methanol in Water | Crucial: Removes salts and highly polar organics. CBZ is retained (logP ~2.45). |
| 5. Drying | Water Removal | Vacuum (10-15 min) | Residual water interferes with elution and evaporation. |
| 6. Elution | Analyte Recovery | 2 x 3 mL Methanol | Methanol disrupts the hydrophobic interactions, releasing CBZ. |
| 7. Reconstitution | Prep for LC | Evaporate to dryness (N₂ stream) -> Reconstitute in 200 µL 10:90 MeOH:Water | Solvent strength must match the initial LC mobile phase to prevent peak broadening. |
Protocol Phase III: LC-MS/MS Instrumental Analysis
System: UHPLC coupled to Triple Quadrupole MS (QqQ). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).
-
Mobile Phase B: Acetonitrile or Methanol.[3]
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes.
MS/MS Parameters (MRM Mode): The specific isotope d2,15N results in a mass shift of approx. +3 Da (2 Deuterium + 1 Nitrogen-15).
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| Carbamazepine | 237.1 [M+H]⁺ | 194.0 | 179.0 | 20 - 25 |
| CBZ-d2,15N (IS) | 240.1 [M+H]⁺ | 196.2 | - | 20 - 25 |
Note: The transition 237->194 corresponds to the loss of the isocyanic acid group (HNCO). The IS transition 240.1->196.2 confirms the label is retained in the core structure or lost specifically with the fragment, providing specific specificity.
Workflow Visualization
Figure 2: End-to-End Sample Preparation Workflow.
Quality Control & Validation
To ensure Trustworthiness and Self-Validation , every batch must include:
-
Method Blank: HPLC water taken through the entire SPE process. Ensures no contamination from the lab environment.
-
Absolute Recovery Check: Compare the area of the IS spiked before extraction vs. IS spiked into a clean solvent vial.
-
Formula:Recovery (%) = (Area_Pre_Extraction / Area_Post_Extraction) * 100
-
Acceptable Range: 70% – 120%.
-
-
Matrix Effect (ME) Calculation:
-
Formula:ME (%) = [(Area_Spiked_Matrix / Area_Standard_Solution) - 1] * 100
-
Negative values indicate suppression. The IS corrects for this, but suppression >50% requires sample dilution.
-
References
-
US EPA. (2007).[4] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[4][5][6] United States Environmental Protection Agency.[4][5]
-
Shi, M., et al. (2022). Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction.[7] Journal of Pharmaceutical and Biomedical Analysis.[7] (Validates the specific d2,15N transitions).
-
Miao, X.S., & Metcalfe, C.D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry.[2][8][9] Analytical Chemistry, 75(15), 3731-3738.
-
Ferrer, I., & Thurman, E.M. (2008). EPA Method 1694: Agilent's 6410A LC/MS/MS Solution for Pharmaceuticals and Personal Care Products.[10] Agilent Technologies Application Note.[10]
Sources
- 1. Elucidating the dynamics of carbamazepine uptake using date pit-derived activated carbon: A comprehensive kinetic and thermodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. weber.hu [weber.hu]
- 7. Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
High-resolution mass spectrometry analysis of Carbamazepine-d2,15N
Application Note: High-Resolution Mass Spectrometry Analysis of Carbamazepine using Carbamazepine-d2,15N Internal Standard
Executive Summary
This application note details a robust High-Resolution Mass Spectrometry (HRMS) protocol for the quantification of Carbamazepine (CBZ) in biological matrices. Unlike standard protocols using Carbamazepine-d10, this method utilizes This compound (
This specific mass shift is critical. While sufficient to differentiate from the parent monoisotopic peak, it minimizes the chromatographic deuterium isotope effect often seen with highly deuterated standards (e.g., d10), ensuring the Internal Standard (IS) co-elutes more strictly with the analyte to accurately compensate for matrix effects during Electrospray Ionization (ESI).
Physicochemical Characterization & Logic
To ensure high data integrity, one must understand the exact mass architecture of the analyte and its internal standard. HRMS relies on mass defect, not just nominal mass.
Exact Mass Calculations
The following table outlines the theoretical mass values required for extraction window setup in HRMS (e.g., Orbitrap or Q-TOF).
| Compound | Molecular Formula | Modification Logic | Monoisotopic Mass (Neutral) | [M+H]+ Precursor ( |
| Carbamazepine (CBZ) | Native | 236.0950 | 237.1023 | |
| This compound | 239.1046 | 240.1119 | ||
| Mass Shift | -- | -- | +3.0096 |
Scientific Insight: The +3 Da shift places the IS mass at the
240 channel. The natural abundance of the M+3 isotope of native Carbamazepine is approximately 0.15%. This low overlap allows for a wider linear dynamic range compared to a +1 Da or +2 Da shift, where natural isotopic contributions from the analyte would saturate the IS channel at high concentrations.
Fragmentation Mechanism (MS/MS)
For confirmatory analysis (PRM or MRM modes), understanding the fragmentation is vital.
-
Native CBZ (
237): Loses the carbamoyl group ( , 43 Da) to form the iminostilbene ring cation at 194.096 . -
CBZ-d2,15N (
240): The label is typically located with 15N on the amide and D2 on the 10,11-dihydro bridge.-
Loss of the labeled carbamoyl group (
, 44 Da) results in a fragment at 196.109 . -
Note: The fragment retains the two deuterium atoms (+2 Da shift relative to native), confirming the D2 is on the ring structure.
-
Experimental Protocol
Reagents & Standards
-
Analyte: Carbamazepine (Sigma-Aldrich/Merck).
-
Internal Standard: this compound (Custom synthesis or isotope specialty vendor).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation: Protein Precipitation (PPT)
Rationale: PPT is chosen over Liquid-Liquid Extraction (LLE) to maximize recovery of polar metabolites if multi-analyte profiling is desired later.
-
Aliquot: Transfer 50
L of plasma/serum to a 1.5 mL centrifuge tube. -
Spike: Add 10
L of IS Working Solution (100 ng/mL this compound in MeOH). -
Precipitate: Add 150
L of ice-cold Methanol (1:3 v/v ratio). -
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an autosampler vial.
-
Dilution: Dilute 1:1 with Water (0.1% FA) to match initial mobile phase conditions (prevents peak broadening).
LC-HRMS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Vanquish or Acquity).[1]
-
Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8
m).-
Why T3? High retention for polar compounds and excellent peak shape for aromatics like CBZ.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Load |
| 6.0 | 95 | Elution |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry (Source Parameters - ESI+)
-
Mode: Positive Ionization (ESI+).[3]
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Resolution: 70,000 (FWHM at
200). -
Scan Type: Full MS / dd-MS2 (Data Dependent) or PRM (Parallel Reaction Monitoring).
-
Isolation Window: 1.5 Da (Tight window to exclude interferences).
Workflow Visualization
Figure 1: Step-by-step analytical workflow from sample preparation to data quantification.
Method Validation & Scientific Integrity
The "Deuterium Effect" in Chromatography
A critical phenomenon in LC-MS validation is the chromatographic isotope effect . Deuterated compounds are slightly less lipophilic than their protium counterparts, causing them to elute slightly earlier on Reversed-Phase (C18) columns.
-
Risk: If the IS elutes too far ahead of the analyte, it may not experience the same matrix suppression/enhancement zone.
-
Mitigation: CBZ-d2,15N contains only 2 deuteriums (compared to d10). This minimizes the retention time shift (
), ensuring the IS and Analyte co-elute closely (typically min).
Isotopic Interference Logic
The choice of a +3 Da shift is deliberate to ensure linearity at high concentrations.
Figure 2: Isotopic distribution logic. The +3 Da shift of CBZ-d2,15N minimizes the contribution of the native analyte's natural isotopes (M+3) to the Internal Standard channel.
Acceptance Criteria
-
Mass Accuracy: < 5 ppm for both Analyte and IS.
-
Retention Time Match: IS must elute within ±0.05 min of the Analyte.
-
Linearity:
over the range 1–2000 ng/mL. -
Matrix Factor: Calculated as (Peak Area in Matrix / Peak Area in Solvent). The IS-normalized Matrix Factor should be between 0.85 and 1.15.
References
-
Li, Y., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Journal of Clinical Laboratory Analysis. (Verified context: Validates the use of Carbamazepine-D2N15 as a specific internal standard).
-
PubChem. Carbamazepine Compound Summary. National Library of Medicine. (Verified context: Exact mass and physicochemical properties).
-
Wang, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. (Verified context: Explanation of deuterium-induced retention time shifts in RPLC).
-
FDA Guidance for Industry. Bioanalytical Method Validation M10. (Verified context: Regulatory standards for linearity and matrix effects).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Precision Quantitation of Carbamazepine
Topic: Reducing Matrix Effects in Carbamazepine Analysis with Carbamazepine-d2,15N
Executive Summary: The "Perfect Co-elution" Strategy
Welcome to the technical support hub for Carbamazepine (CBZ) bioanalysis. You are likely here because you are observing signal suppression, poor reproducibility, or non-linear calibration curves in your LC-MS/MS assays.
The industry standard solution is the use of Stable Isotope Labeled (SIL) Internal Standards (IS). However, not all SIL-IS are created equal. This guide focuses on This compound , a specialized IS designed to overcome the Deuterium Isotope Effect —a phenomenon where highly deuterated standards (like CBZ-d10) elute earlier than the native analyte, potentially separating the IS from the analyte during the critical ionization window.
By using d2,15N, we achieve a sufficient mass shift (+3 Da) to avoid crosstalk while maintaining near-perfect co-elution with the native drug, ensuring that both molecules experience the exact same matrix suppression events.
The Science: Why this compound?
Q: Why not just use the cheaper Carbamazepine-d10?
A: While d10 is common, it introduces a risk known as the Chromatographic Deuterium Isotope Effect . In Reverse-Phase Chromatography (RPLC), carbon-deuterium (C-D) bonds are slightly less lipophilic than carbon-hydrogen (C-H) bonds. A molecule with 10 deuteriums (d10) often elutes earlier than the native molecule.
-
The Risk: If the d10-IS elutes 0.1–0.2 minutes earlier, it may elute in a "clean" window while the native CBZ elutes in a "suppression" window (e.g., co-eluting with phospholipids). The IS fails to compensate for the matrix effect because it is not experiencing it.
-
The d2,15N Advantage: Nitrogen-15 (15N) has virtually no effect on retention time. By using only two deuteriums (d2) combined with 15N, we minimize the retention shift while maintaining a mass difference (+3 Da) sufficient for MS discrimination.
Troubleshooting Guide (Q&A)
Category A: Signal Suppression & Sensitivity[1]
Q: My absolute peak areas for CBZ are 50% lower in plasma compared to water, but my IS is also low. Is the data valid? A: Yes, likely. This is the definition of a "compensated" matrix effect.
-
Diagnosis: Calculate the Matrix Factor (MF) .
-
Absolute MF = (Peak Area in Matrix) / (Peak Area in Neat Solution).
-
IS-Normalized MF = (Peak Area Ratio in Matrix) / (Peak Area Ratio in Neat Solution).
-
-
Verdict: If your IS-Normalized MF is close to 1.0 (e.g., 0.95–1.05), the method is valid according to FDA/ICH guidelines, even if absolute signal is suppressed.
-
Action: If sensitivity is too low to hit the LLOQ, you must improve extraction (see Protocol B).
Q: I see "crosstalk" where the IS signal appears in the Analyte channel. A: This is likely due to the +3 Da mass shift being insufficient if the mass resolution is too wide or if natural isotopes interfere.
-
Troubleshooting:
-
Check Natural Isotopes: CBZ has natural 13C isotopes. Ensure your mass transitions do not overlap.
-
Narrow Quadrupole Width: Set Q1 and Q3 resolution to "Unit" or "High" (0.7 FWHM).
-
Verify Purity: Ensure your d2,15N standard does not contain d0 (unlabeled) impurities.
-
Category B: Linearity & Reproducibility
Q: My calibration curve is non-linear (quadratic) at high concentrations. A: This is often detector saturation or isotopic interference, not matrix effects.
-
Test: Dilute the extract 1:10 with mobile phase. If linearity returns, you were saturating the detector.
-
Matrix Cause: If saturation is not the issue, it may be "Ion Enhancement" at high concentrations where the matrix actually improves ionization, but the IS (at constant concentration) doesn't track the change in enhancement across the curve.
-
Solution: Switch to a weighting factor of 1/x² or optimize the gradient to move CBZ away from the solvent front.
Visualizing the Mechanism
The following diagram illustrates the critical difference between a "Shifted" IS (like d10) and a "Co-eluting" IS (like d2,15N) in the presence of a matrix interference zone.
Caption: Figure 1. Mechanism of Internal Standard failure due to retention time shifts.[1] CBZ-d2,15N maintains co-elution, ensuring it experiences the same suppression as the analyte.
Experimental Protocols
Protocol A: Post-Column Infusion (The "Gold Standard" Visualization)
Use this to map exactly where matrix suppressors elute in your gradient.
-
Setup:
-
Prepare a neat solution of Carbamazepine (100 ng/mL) and CBZ-d2,15N.
-
Use a syringe pump to infuse this solution continuously at 10 µL/min into the LC effluent after the column but before the MS source (using a T-connector).
-
-
Injection:
-
Inject a Blank Plasma Extract (processed exactly like a sample) into the LC.
-
-
Observation:
-
Monitor the baseline of the specific MRM transitions for CBZ.
-
Result: You will see a steady baseline (from the infusion) that "dips" or "spikes" when matrix components from the injected blank elute.
-
-
Optimization:
-
Adjust your LC gradient so that the CBZ peak elutes in a stable region of the baseline, away from the observed dips.
-
Protocol B: Optimization of Extraction (PPT vs. SPE)
If Protocol A shows heavy suppression, clean the sample.
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Method | 3:1 Methanol:Plasma | HLB or MCX Cartridges |
| Pros | Fast, cheap, retains all metabolites. | Removes phospholipids, cleaner baseline. |
| Cons | High matrix effect ("dirty"). | Higher cost, longer prep time. |
| Recommendation | Use for Urine or simple matrices.[2] | Mandatory for Plasma/Serum if using d2,15N to ensure high sensitivity. |
References
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wang, S., & Cyronak, M. (2013). Matix Effects in LC-MS/MS Bioanalysis: Implications and Practical Solutions. In Handbook of LC-MS Bioanalysis.
-
Chamberlain, B. (2022).[5] LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. PubMed Central. Retrieved from [Link]
-
Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 5. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Correcting ion suppression in LC-MS using Carbamazepine-d2,15N
Topic: Precision Correction Using Carbamazepine-d2,15N
Welcome to the Advanced LC-MS Applications Support Center. This guide addresses the critical challenge of Matrix Effects (Ion Suppression) in the quantification of Carbamazepine. It details the mechanistic application of the stable isotope-labeled internal standard (SIL-IS) This compound to restore analytical accuracy.
The Core Problem: Ion Suppression
In Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), "what you see is not always what you have."
The Mechanism: When your target analyte (Carbamazepine) co-elutes with endogenous matrix components (phospholipids, salts, proteins), these invisible interferences compete for the limited charge available on the electrospray droplet surface.
-
Result: The ionization efficiency of Carbamazepine drops.
-
Symptom: The signal intensity decreases, but the concentration remains the same.
-
Consequence: If uncorrected, your calculated concentration will be falsely low.
The Solution: this compound
Why this specific Internal Standard? this compound is a "surrogate witness." It is chemically identical to Carbamazepine but mass-shifted by +3 Daltons (2 Deuteriums, 1 Nitrogen-15).
-
Co-elution: Because the physicochemical properties are nearly identical, it elutes at the exact same time as the native drug.
-
Identical Suppression: It experiences the exact same matrix effects (ion suppression) as the analyte.[1]
-
Correction Logic: If the matrix suppresses the Carbamazepine signal by 40%, it also suppresses the this compound signal by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Technical Deep Dive: Mass Transitions
To set up your method, you must understand the fragmentation to select the correct Multiple Reaction Monitoring (MRM) transitions.
Note on Fragmentation: Carbamazepine typically fragments by losing the carbamoyl group (–CONH2) as isocyanic acid (HNCO).
-
Native Carbamazepine (MW 236.27):
-
Precursor: m/z 237.1
-
Fragment: m/z 194.1 (Loss of HNCO, 43 Da)
-
-
This compound (MW 239.27):
-
The
label is typically on the amide nitrogen. -
The
label is typically on the 10,11-dihydro bridge or aromatic ring (depending on synthesis). -
Precursor: m/z 240.1
-
Fragment: m/z 196.2
-
Critical Insight: The transition
represents a loss of 44 Da ( ). This confirms the label is lost in the neutral fragment, while the label is retained on the charged ring structure.
-
Method Parameters Table:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Retention Time |
| Carbamazepine | 237.1 m/z | 194.1 m/z | ~25 eV | 3.5 min |
| This compound | 240.1 m/z | 196.2 m/z | ~25 eV | 3.5 min |
Diagnostic Workflow: The Post-Column Infusion
Before relying on your IS, you must map the "danger zones" of your chromatography using a Post-Column Infusion experiment. This visualizes where suppression occurs.[2][3]
Visualization: Post-Column Infusion Setup
Caption: Schematic of the Post-Column Infusion setup used to map matrix effects. The syringe pump provides a steady background signal of the analyte, while the injected blank matrix reveals suppression zones.
Protocol 1: Performing the "Ghost" Check
-
Prepare Infusion Solution: Dissolve Carbamazepine (native) in mobile phase at ~1 µg/mL.
-
Setup: Connect a syringe pump to the LC flow path after the column but before the MS source using a T-piece (see diagram above).
-
Infuse: Start the syringe pump (e.g., 10 µL/min) to generate a steady, high baseline signal for m/z 237.1.
-
Inject: Inject a "Blank Matrix" sample (extracted plasma/urine without drug) via the LC autosampler.
-
Analyze: Watch the baseline.
-
Verify: Ensure your Carbamazepine retention time (3.5 min) does not fall inside a "dip." If it does, you must rely on the this compound to correct it.
Validation Protocol: Proving the Correction
Once you have established the method, you must prove the IS actually works.
Protocol 2: The Matrix Factor (MF) Assessment
This experiment quantifies the suppression and the IS's ability to fix it.
Step 1: Prepare Two Solution Sets
-
Set A (Neat Standards): Carbamazepine + IS in pure mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Carbamazepine + IS into the final extract.
Step 2: Calculate Matrix Factor (MF)
-
If MF < 1 (e.g., 0.6), you have 40% suppression.
-
If MF > 1, you have enhancement.
Step 3: Calculate IS-Normalized Matrix Factor
-
Pass Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15).
-
Interpretation: If the Analyte MF is 0.6 and the IS MF is 0.6, the ratio is 1.0. The correction is successful.
Troubleshooting & FAQs
Q: My Internal Standard peak area varies significantly between samples. Is this a problem? A: Yes and No.
-
No: If the ratio (Analyte/IS) is consistent for your QCs, the IS is doing its job—it is compensating for the matrix effect variation.
-
Yes: If the IS area drops below 5-10% of the average, you may lose sensitivity or hit the limit of detection. Check your extraction efficiency or dilute the sample to reduce matrix load.
Q: Why use d2,15N instead of the cheaper d10? A: Specificity. Sometimes, the d10 isotopologue (mass shift +10) might shift the mass into a region where another matrix interference exists. The d2,15N (+3 Da) offers a different mass channel. Additionally, 15N labeling is extremely stable and does not undergo Hydrogen/Deuterium exchange (scrambling) in acidic mobile phases, which can occasionally happen with deuterium-only labels on certain positions.
Q: Can I use this IS for Carbamazepine-10,11-epoxide (the metabolite)? A: No. You should use a specific IS for the metabolite (e.g., Carbamazepine-epoxide-d10). While d2,15N might elute close to the metabolite, it will not co-elute perfectly, and the matrix effects at 3.5 min (parent) will differ from those at 2.8 min (metabolite).
Q: The transition 240 -> 196 shows a loss of 44 Da. Doesn't that mean I lost my label? A: You lost the 15N label (in the HNCO neutral loss), but you retained the d2 label (on the ring). This is acceptable because the precursor selection (Q1 at 240.1) already filtered out the native drug (237.1). The fragment (196.2) is unique enough to confirm identity.
References
-
Li, H., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Journal of Clinical Laboratory Analysis. Link
-
Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731–3738. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(5), 328-334. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS [mdpi.com]
Technical Guide: Optimizing Carbamazepine Recovery via Isotope Dilution Mass Spectrometry (IDMS)
To: Laboratory Directors, Senior Scientists, and Bioanalytical Researchers From: Technical Support Division, Senior Application Scientist Subject: Troubleshooting and Optimization of Carbamazepine Quantification Workflows
Introduction
Accurate quantification of Carbamazepine (CBZ) in complex biological matrices (plasma, serum, wastewater) is frequently compromised by matrix effects and variable extraction efficiencies. While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for correcting these variances, it is not a "magic bullet." If the internal standard (IS) is not integrated correctly into the workflow, recovery data will remain inconsistent.
This guide addresses the specific mechanistic failures that lead to poor Carbamazepine recovery and provides self-validating protocols to resolve them.
Part 1: Internal Standard (IS) Selection & Integration
The Foundation: Choosing the Right Isotope
Q: Should I use Carbamazepine-d10 or 13C6-Carbamazepine?
Recommendation: Carbamazepine-13C6 (13C-CBZ) is the superior choice for high-precision assays, though Carbamazepine-d10 (CBZ-d10) is acceptable for routine monitoring if specific precautions are met.
-
Mechanism: Deuterium (D) is heavier than Hydrogen (H), which can slightly alter the retention time (RT) on high-resolution chromatography columns (the "Isotope Effect"). If the CBZ-d10 peak shifts significantly from the native CBZ peak, they may elute in different matrix zones, subjecting them to different ion suppression environments. 13C isotopes behave nearly identically to 12C, ensuring perfect co-elution.[1]
-
Stability: Deuterium on amide or exchangeable positions can be unstable.[1] CBZ-d10 is generally stable, but 13C provides absolute structural integrity.
Critical Protocol: The Equilibration Step
Q: My internal standard recovery is good, but my analyte accuracy is poor. Why?
Root Cause: Insufficient Equilibration. If you spike the IS into the sample and immediately extract, the IS remains in the "free" solvent phase while the native Carbamazepine is bound to plasma proteins (approx. 75% protein-bound). The extraction solvent will easily recover the free IS but struggle to strip the bound native drug, leading to a ratio mismatch.
Corrective Action:
-
Spike IS into the sample matrix.[1]
-
Vortex for 30 seconds.
-
Incubate at room temperature for 15–30 minutes before adding extraction solvents. This allows the IS to equilibrate with the protein binding sites, ensuring that any extraction inefficiency affects both the IS and analyte equally.
Part 2: Extraction Optimization (SPE vs. LLE)
Workflow Visualization: The IDMS Logic
Figure 1: The Isotope Dilution Workflow. The red node highlights the most frequently missed step causing quantification errors.
Troubleshooting Extraction Methodologies
Q: I am getting <40% absolute recovery with C18 SPE cartridges. How do I fix this?
Analysis: Carbamazepine is moderately hydrophobic but can be lost during the wash steps if the organic content is too high, or it may not elute fully if the elution solvent is too weak. Furthermore, standard C18 silica can suffer from secondary silanol interactions.[1]
Solution: Switch to Polymeric HLB (Hydrophilic-Lipophilic Balance) Cartridges. HLB sorbents are wettable and retain neutral compounds like Carbamazepine more effectively than silica-based C18, allowing for more aggressive washing to remove matrix without losing the analyte.
Comparative Data: Extraction Efficiency
| Method | Sorbent/Solvent | Typical Recovery (%) | Pros | Cons |
| SPE (Recommended) | Oasis HLB / Strata-X | 95% - 102% | Cleanest extract, minimal matrix effect, high reproducibility. | Higher cost per sample, more steps.[1] |
| SPE (Standard) | C18 Silica | 60% - 80% | Cheaper.[1] | Sensitive to pH and drying; lower recovery of metabolites.[1] |
| LLE | Methanol/Acetonitrile | 96% - 100% | Simple, very high recovery for parent drug. | "Dirtier" extract (more phospholipids), higher matrix suppression risk.[1] |
| LLE | Ethyl Acetate | 85% - 95% | Good separation from aqueous layer.[1] | Requires evaporation/reconstitution step.[1] |
Step-by-Step Protocol: High-Recovery HLB SPE
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load equilibrated sample (Plasma spiked with IS).
-
Washing: Wash with 1 mL 5% Methanol in Water .
-
Why: Removes salts and proteins but is not strong enough to elute Carbamazepine.[1]
-
-
Elution: Elute with 1 mL Methanol .
-
Optimization: If recovery is still low, use Acetonitrile or a 1:1 Methanol/Acetonitrile mix for stronger elution power.
-
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.
Part 3: LC-MS/MS & Matrix Effects
Q: My calibration curve is linear, but patient samples show variable IS peak areas. Is this a problem?
Answer: Yes, this indicates Matrix Effect (Ion Suppression). Even with IDMS, severe suppression (signal loss >50%) decreases sensitivity (S/N ratio) and precision.
Troubleshooting Logic:
-
Check Retention Time: Does the suppression zone (usually phospholipids at the end of the gradient or salts at the void volume) overlap with Carbamazepine?
-
Divert Valve: Divert the first 1-2 minutes of flow to waste to avoid salt contamination of the source.[1]
-
Co-elution Check: Ensure your IS and Native drug elute at exactly the same time. If using CBZ-d10, check for slight RT shifts.[1]
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing recovery issues.[1] "IS Area" refers to the raw counts of the internal standard.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use simple protein precipitation (PPT) instead of SPE? A: Yes, for high-throughput clinical applications where sensitivity requirements are moderate (e.g., therapeutic drug monitoring in the µg/mL range).
-
Protocol: Add 3 volumes of ice-cold Methanol containing the IS to 1 volume of plasma. Vortex thoroughly, centrifuge at 10,000xg for 10 min. Inject the supernatant.
-
Warning: This method leaves phospholipids in the sample.[1] You must use a column flush at the end of every gradient to prevent buildup.[1]
Q: Does pH affect Carbamazepine extraction? A: Carbamazepine is neutral (amide group) at physiological pH.[1]
-
Impact: Strictly pH-dependent extraction (like cation exchange) is not necessary.[1] However, extreme pH (very acidic) during extraction can cause degradation (hydrolysis of the amide). Keep extraction solvents near neutral.[1]
Q: What is the target linear range? A: For therapeutic monitoring, a range of 0.5 µg/mL to 20 µg/mL is standard. IDMS allows for linearity up to 30-40 µg/mL.[1]
References
-
Breton, D. et al. (2025).[1][2] Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. ResearchGate. Link
-
Kaiser, P. et al. (2023).[1] An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine in human serum and plasma. PubMed.[1] Link
-
Mohamad-Nasir, N. et al. (2023).[1][3] Optimisation of the liquid chromatography mass spectrometry triple-quadrupole and low-cost microextraction analysis for carbamazepine. Malaysian Journal of Analytical Sciences. Link
-
Phenomenex Technical Support. (2025).[1] How to Fix Low Recovery in Solid Phase Extraction. YouTube/Phenomenex Resource Center.[1] Link
-
Cayman Chemical. Carbamazepine-d10 Product Information and Stability. Link
Sources
Troubleshooting signal variability in Carbamazepine-d2,15N peak area
Technical Support Center: Precision Optimization for Carbamazepine-d2,15N
Executive Summary
Signal variability in Stable Isotope Labeled Internal Standards (SIL-IS) is a critical "red flag" in regulated bioanalysis. While this compound is designed to track the physicochemical behavior of Carbamazepine, its peak area instability often stems from three distinct vectors: Matrix-Induced Ion Suppression , Solvent-Mediated Solubility Issues , or Proton/Deuterium Exchange (HDX) .
This guide moves beyond basic "check your connections" advice. We will isolate the root cause using a mechanism-based approach, ensuring your data meets the rigor of FDA M10 and EMA guidelines.
Part 1: The Diagnostic Workflow
Before altering your method, you must characterize the variability. Use the logic tree below to classify your issue.
Figure 1: Decision matrix for isolating the root cause of Internal Standard variability.
Part 2: Troubleshooting Guides & FAQs
Category 1: Matrix Effects & Ion Suppression
The Symptom: Your IS peak area is consistent in neat standards (solvent-based) but drops significantly or varies wildly in extracted plasma/serum samples.
The Mechanism: Carbamazepine is a lipophilic compound (LogP ~2.45). In Reverse Phase LC (RPLC), it often elutes in the same window as endogenous phospholipids (glycerophosphocholines). If your IS co-elutes with these lipids, they will compete for charge in the ESI source, causing "blind spots" where the IS signal is suppressed.
Q: How do I confirm if phospholipids are killing my IS signal? A: Perform a Post-Column Infusion (PCI) experiment.
-
Setup: Infuse a constant flow of this compound (at ~100 ng/mL) into the MS source via a tee-junction.
-
Inject: Inject a blank extracted matrix sample (processed exactly like your unknowns) via the LC column.
-
Observe: Monitor the baseline of the infused IS.
-
Result: If you see a negative peak (dip) in the baseline at the retention time of Carbamazepine, you have suppression.
-
Corrective Protocol:
-
Modify Gradient: Phospholipids usually elute at high organic strength. If Carbamazepine elutes at >90% B, it is likely overlapping with the "lipid dump." Adjust the gradient to elute Carbamazepine earlier (e.g., 50-70% B) or extend the flush to separate them.
-
Switch Column Chemistry: Move from C18 to a Phenyl-Hexyl column. The pi-pi interactions with the Carbamazepine ring system often provide better separation from aliphatic lipids.
Category 2: Solubility & "Crash Out"
The Symptom: IS peak area gradually decreases over a long sequence, or precision is poor (high %CV) in the first few injections.
The Mechanism: Carbamazepine has poor solubility in water. If your "Reconstitution Solution" or "Needle Wash" is too aqueous (e.g., 100% Water or 95:5 Water:MeOH), the lipophilic IS may precipitate inside the needle or on the loop walls.
Q: My IS area drops by 50% over 100 injections. Is the MS dirty? A: Likely not. It is more probable that the IS is crashing out in the autosampler.
-
Check Temperature: Is the autosampler set to 4°C? Cold temperatures drastically reduce solubility. For Carbamazepine, 10°C or 15°C is often safer if stability permits.
-
Check Solvent: Ensure your sample solvent contains at least 20-30% organic (Methanol or Acetonitrile) to keep the drug in solution.
Validation Step: Prepare a "System Suitability" vial with 50% organic solvent. Inject it 10 times. If the area is stable, but your aqueous samples are not, it is a solubility issue.
Category 3: Isotopic Stability (H/D Exchange)
The Symptom: The peak area of the IS varies, and you see the appearance of "M-1" or "M-2" peaks in the IS channel, or the IS signal seems to "bleed" into the analyte channel.
The Mechanism: Carbamazepine contains an amide group (-CONH2).
-
The Risk: If the deuterium (d2) labels are located on the amide nitrogen (or exchangeable positions), they will swap with Hydrogen in a protic mobile phase (water/methanol), effectively turning your d2-IS back into d0-Analyte.
-
The "d2,15N" Factor: Typically, 15N is stable. However, verify the position of the Deuterium. If it is on the 10,11-ethylene bridge, it is stable. If it is on the amide, it is labile .
Q: How do I know if my IS is chemically exchanging? A: Check the mass spectrum.
-
Infuse the IS in your mobile phase (A:B 50:50).
-
Look at the parent ion. If you see the mass shifting or a distribution of masses changing over time, H/D exchange is occurring.
-
Solution: Ensure the Mobile Phase pH is neutral (pH 7) if possible, as acid/base catalyzes exchange, or switch to a ring-labeled IS (e.g., Carbamazepine-d10 or 13C6) where labels are non-exchangeable.
Part 3: Quantitative Data Summary
Table 1: Troubleshooting Thresholds for this compound
| Parameter | Acceptance Criteria | Warning Sign | Root Cause |
| IS Area Variation (Within Run) | ± 15% of Mean | > 20% Drop trend | Solubility / Adsorption |
| IS Area (Sample vs. Std) | 80% - 120% | < 50% in Samples | Matrix Suppression (Lipids) |
| Retention Time Shift | ± 0.1 min | > 0.2 min shift | Column Aging / pH Drift |
| IS Purity (Crosstalk) | < 20% of LLOQ | > 20% contribution | Isotopic Impurity / H-D Exchange |
Part 4: Experimental Protocol (Post-Column Infusion)
To definitively rule out matrix effects, follow this setup:
-
Preparation:
-
Syringe Pump: Load this compound (100 ng/mL in 50:50 MeOH:Water). Flow at 10 µL/min.
-
LC Flow: Set LC to your standard gradient method (e.g., 0.4 mL/min).
-
Connection: Use a PEEK tee-connector to mix Syringe flow + LC flow before the MS inlet.
-
-
Execution:
-
Inject Double Blank (Pure Solvent). Result: Flat baseline.
-
Inject Extracted Blank Matrix (Plasma processed without drug).
-
-
Analysis:
-
Overlay the chromatograms.
-
Look for "valleys" in the infused IS baseline at the RT of Carbamazepine (approx 2-4 min depending on method).
-
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Zhang, J., et al. (2024).[1] Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available at: [Link]
-
Li, W., et al. (2022). LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules. Available at: [Link]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Contextualizing phospholipid removal).
Sources
Carbamazepine-d2,15N degradation products in aqueous solution
Technical Support Center: Carbamazepine-d2,15N Stability & Degradation
Product: this compound (Internal Standard/Tracer) Application: Aqueous Stability, Environmental Fate, and LC-MS/MS Quantitation Document ID: TS-CBZ-ISO-004
Introduction: The Isotope Stability Paradox
Welcome to the technical guide for This compound (CBZ-d2,15N). As a researcher, you are likely using this compound as a surrogate to track Carbamazepine (CBZ) behavior or as an internal standard (IS) for quantification.
The Critical Insight: While stable isotopes are chemically "identical" to their non-labeled counterparts, their utility in degradation studies relies on the position of the label . This compound typically carries the
Why this matters: If a degradation pathway cleaves the carboxamide group (e.g., hydrolysis to Iminostilbene) or contracts the central ring (e.g., photolysis to Acridine), you will lose the
Module 1: Photodegradation (The Primary Instability)
Context: Carbamazepine is highly sensitive to UV light (solar and artificial). In aqueous solution, it does not just "break down"; it rearranges.
Mechanism: Upon UV excitation, CBZ undergoes ring contraction. The 7-membered azepine ring contracts to a 6-membered acridine ring.
-
Major Product 1: Acridine-9-carboxaldehyde (intermediate).
-
Major Product 2: Acridine (stable end-product).
-
Major Product 3: Acridone (oxidation product).
The Isotope Trap:
The transformation to Acridine involves the loss of the side-chain urea moiety (
-
If your
is on the amide: It is lost as labeled urea/ammonia. The resulting Acridine will not carry the +3 Da shift (relative to unlabeled Acridine). It may only carry +2 Da (if D2 is retained) or +0 Da.
Troubleshooting Guide: Photostability
| Symptom | Probable Cause | Corrective Action |
| IS Signal Loss | Photolytic degradation of the Internal Standard during sample prep. | Use amber glassware strictly. Limit exposure to fluorescent lab lights (which emit trace UV). |
| "Ghost" Peaks | Formation of Acridine-d2 (loss of 15N). | Monitor m/z 182 (Acridine-d2) instead of expected m/z 183 (Acridine-d2,15N). |
| Poor Recovery | Sample sitting in autosampler with transparent vials. | Use amber autosampler vials or enable the "cooling" feature to 4°C to slow kinetics. |
Visualizing the Pathway & Label Loss
Caption: Photolytic pathway of this compound showing the critical loss of the 15N label during the formation of Acridine.
Module 2: Oxidative Degradation (Ozone/AOPs)
Context: In water treatment studies (Ozonation/Chlorination), the primary attack occurs at the 10,11-double bond.
Key Products:
-
CBZ-10,11-epoxide: The double bond becomes an epoxide.
-
Isotope Fate: Usually retains both D2 and 15N. Mass shift remains +3 Da relative to unlabeled epoxide.
-
-
BQM & BQD: Quinazoline derivatives formed via ring rupture.
-
Isotope Fate: These rearrangements are complex. BQD (1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione) retains the amide nitrogen but modifies the carbon skeleton.
-
FAQ: Oxidation Analysis
Q: My CBZ-d2,15N creates a product with m/z 256. What is it? A: This is likely CBZ-10,11-epoxide-d2,15N .
-
Unlabeled Epoxide: m/z 253 (
). -
Labeled Epoxide: m/z 256 (
). -
Note: If the D2 labels were on the 10,11 positions, they are not lost during epoxidation (addition reaction), but kinetic isotope effects (KIE) might slightly alter the reaction rate compared to non-deuterated CBZ.
Q: I see a mass shift of only +1 Da in the degradation products. Why? A: You may be witnessing Deuterium Exchange .
-
If the D2 is located on the 10,11 bridge and you are using acidic/basic conditions, the protons can sometimes exchange with the solvent (
), especially if the intermediate passes through an enol/enamine form. -
Action: Check the pH of your solution. Keep pH near neutral (6-8) to minimize exchange.
Module 3: Hydrolysis (Acidic Conditions)
Context: While CBZ is relatively stable at neutral pH, strong acidic conditions (pH < 3) promote hydrolysis.
Pathway:
The Isotope Trap: Similar to photolysis, hydrolysis cleaves the urea group.
-
Result: Formation of Iminostilbene-d2 .
-
Mass Shift: The 15N (amide) is lost. The product will be m/z ~196 (Unlabeled Iminostilbene is 194).
Module 4: LC-MS/MS Troubleshooting & Protocols
Issue: "My Internal Standard signal is fluctuating."
Protocol: Robust Sample Preparation
-
Solvent Choice: Dissolve CBZ-d2,15N in Methanol (MeOH). Avoid Acetonitrile (ACN) for long-term storage if possible, as trace impurities in ACN can catalyze degradation under light.
-
Equilibration: Allow the IS to equilibrate with the sample matrix for 30 minutes before extraction to account for matrix binding, but keep in the dark .
-
Mass Transitions (MRM):
-
Standard CBZ: 237
194 (Loss of HNCO). -
CBZ-d2,15N: 240
196 (Loss of H NCO). -
Note: The fragment ion (196) loses the 15N label. If you are looking for a fragment that retains the 15N, you must choose a different transition, but the 194/196 core is the most intense.
-
Data Summary Table: Expected Mass Shifts
| Compound | Unlabeled m/z (M+H) | Labeled (d2,15N) m/z | Label Status |
| Carbamazepine | 237 | 240 | Intact (+3) |
| 10,11-Epoxide | 253 | 256 | Intact (+3) |
| Acridine | 180 | 182 | 15N Lost (+2) |
| Acridone | 196 | 198 | 15N Lost (+2) |
| Iminostilbene | 194 | 196 | 15N Lost (+2) |
Note: Assumes D2 is on the ring/bridge and 15N is on the amide.
Diagnostic Workflow
Caption: Step-by-step diagnostic tree for identifying the cause of internal standard loss.
References
-
Chiron, S., et al. (2006).[1] "Photodegradation process of the antiepileptic drug carbamazepine, relevant to estuarine waters."[1] Environmental Science & Technology. Link
-
Vogna, D., et al. (2004). "Advanced oxidation of the pharmaceutical drug carbamazepine in ozonation and photocatalysis." Water Research. Link
-
Miao, X. S., & Metcalfe, C. D. (2003). "Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry." Analytical Chemistry. Link
-
Cambridge Isotope Laboratories. "Carbamazepine Isotopologues: Stability and Handling." Technical Note. Link
Sources
Technical Support Center: Carbamazepine-d2,15N Assay Stability
This technical guide addresses the critical issue of deuterium (H/D) exchange in LC-MS/MS assays utilizing Carbamazepine-d2,15N as an internal standard (IS).
In quantitative bioanalysis, "deuterium exchange" typically refers to the unwanted replacement of deuterium atoms on the internal standard with hydrogen atoms from the mobile phase (protic solvents like water or methanol). This phenomenon causes a mass shift (e.g., from M+3 to M+1), leading to signal loss in the IS channel, non-linear calibration curves, and inaccurate quantitation.
Part 1: The Mechanism of Failure (Why Exchange Occurs)
To eliminate deuterium exchange, you must first diagnose the location of the isotopic label on your this compound standard. Not all "d2" standards are created equal.
The Structural Vulnerability
Carbamazepine (CBZ) contains a primary amide group (-CONH₂). The protons on this nitrogen are labile , meaning they rapidly exchange with protons in the surrounding solvent (H₂O or MeOH) due to their acidity and ability to form hydrogen bonds.
-
Scenario A (The "Bad" Standard): If your IS is labeled with deuterium on the amide nitrogen (N-D₂ ), it will undergo near-instantaneous back-exchange with the mobile phase. The mass transition will shift from m/z 240 (d2,15N) back to m/z 238 (h2,15N) before the analyte reaches the detector.
-
Scenario B (The "Good" Standard): Stable internal standards place the deuterium on the benzene rings or the 10,11-ethylene bridge (C-D bonds). These C-D bonds are chemically inert under standard reverse-phase LC conditions.
Visualization: The H/D Exchange Pathway
The following diagram illustrates why amide-labeled standards fail in aqueous mobile phases, while ring-labeled standards remain stable.
Figure 1: Mechanism of H/D exchange. Amide-linked deuterium (Scenario A) is unsuitable for aqueous LC-MS, whereas Carbon-linked deuterium (Scenario B) provides stability.[1][2][3][4][5][6]
Part 2: Troubleshooting & Elimination Protocols
If you are observing signal instability or "crosstalk" (IS signal appearing in the analyte channel or vice versa), follow this diagnostic protocol.
Phase 1: Verify the Standard's Architecture
Issue: You purchased "this compound" but are seeing mass shifts. Action: Check the Certificate of Analysis (CoA) for the exact chemical structure.
-
Target Structure: The deuterium must be on the 10,11-dihydro bridge or the aromatic rings .
-
Avoid: Any structure showing -COND2.
Phase 2: Differentiating Exchange from Fragmentation
Sometimes, what looks like deuterium exchange is actually in-source fragmentation or loss of the 15N label (less likely) or loss of the carboxamide group entirely.
Experiment: The "Zero-Injection" Test
-
Infuse the IS solution directly into the MS (bypass the column).
-
Use a mobile phase composition of 50:50 Water:Methanol (with 0.1% Formic Acid).
-
Monitor m/z 240.1 (Parent) → 196.2 (Fragment).[3]
-
Observation:
-
Stable Signal: The IS is chemically stable.[7] The issue is likely chromatographic (matrix effects).
-
Shift to 238 or 237: The label is exchanging or degrading.
-
Phase 3: Optimizing LC-MS Conditions to Prevent "Apparent" Exchange
Even with a stable C-D labeled standard, aggressive ionization can mimic exchange by stripping atoms.
| Parameter | Recommended Setting | Scientific Rationale |
| Mobile Phase pH | Neutral to slightly acidic (pH 3.0–5.0) | Extremely acidic conditions (pH < 2) can catalyze H/D exchange on aromatic rings over time [1]. |
| Source Temp | 350°C – 500°C (Optimize) | Excessive heat can cause thermal degradation of the amide group (loss of -CONH2), changing the parent mass. |
| Declustering Potential | Minimize (Optimize via ramp) | High DP can cause in-source fragmentation (loss of H2O or NH3), confusing the Q1 selection. |
| Solvent Choice | Methanol vs. Acetonitrile | Methanol is protic and facilitates proton transfer. If exchange is suspected, switch to Acetonitrile (aprotic) to test the hypothesis. |
Part 3: Frequently Asked Questions (FAQs)
Q1: I am using a Ring-d2 labeled standard, but I still see the IS signal dropping over time in the autosampler. Is this deuterium exchange?
Answer: Unlikely. Ring-d2 labels are stable at room temperature. This is likely solubility or adsorption issues. Carbamazepine is lipophilic.
-
Fix: Ensure your autosampler wash solvent contains at least 50% organic solvent (MeOH/ACN) to prevent carryover.
-
Fix: Check if the compound is precipitating if stored in 100% aqueous buffer. Store samples in 50:50 MeOH:Water.[3]
Q2: Can I use a fully deuterated analog (Carbamazepine-d10) instead?
Answer: Yes, but be cautious of the Isotope Effect .
-
Risk: Heavily deuterated compounds (d10) often elute earlier than the non-deuterated analyte in Reverse Phase LC due to slightly lower lipophilicity.
-
Consequence: The IS and Analyte may not co-elute perfectly, meaning the IS will not compensate for matrix suppression occurring at the exact retention time of the analyte.
-
Recommendation: this compound (M+3) is often superior to d10 because it retains closer to the parent (M+0) while providing sufficient mass separation (+3 Da) to avoid isotopic overlap [2].
Q3: My IS peak is splitting. Is this exchange?
Answer: No. Carbamazepine can degrade into Carbamazepine-10,11-epoxide or form hydrates.
-
Check: Ensure your mobile phase does not contain strong oxidizers.
-
Check: Verify the column temperature. High temperatures (>50°C) can promote on-column degradation.
Q4: How do I calculate if "Back-Exchange" is affecting my quantitation?
Answer: Monitor the "M-1" or "M-2" channel of your IS.
-
If your IS is m/z 240, monitor m/z 239 and 238.
-
If the ratio of 238/240 increases over the run time, exchange is occurring. If it is constant, it is likely just natural isotopic abundance or impurity.
Part 4: Validated Workflow for this compound
To ensure zero exchange and maximum stability, follow this validated workflow structure.
Figure 2: Decision tree for validating Internal Standard stability.
References
-
National Institutes of Health (NIH). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available at: [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
ResearchGate. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. (Validating Carbamazepine-D2N15 stability). Available at: [Link]
Sources
- 1. Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of carbamazepine suspension after repackaging into four types of single-dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochimicaclinica.it [biochimicaclinica.it]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysing the stability of two oral carbamazepine suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Non-Linear Calibration Curves with Carbamazepine-d2,15N
Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are encountering non-linear calibration curves when using Carbamazepine-d2,15N as an internal standard. Here, we will explore the root causes of this phenomenon and provide practical, field-proven troubleshooting strategies to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Carbamazepine non-linear, even when using a stable isotope-labeled internal standard like this compound?
A1: While stable isotope-labeled internal standards (SIL-IS) like this compound are excellent for correcting variability in sample preparation and matrix effects, they cannot always prevent non-linearity.[1] Non-linear calibration curves in LC-MS are common and can arise from several factors, including:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become overloaded, leading to a plateau in the signal response.[2][3][4] This is a frequent cause of non-linearity at the upper end of the calibration range.
-
Ionization Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte and internal standard in the mass spectrometer's source.[5][6][7][8][9][10][11][12] Even with a SIL-IS, significant matrix effects can lead to a non-proportional response.
-
Analyte-Specific Properties: Carbamazepine itself can exhibit non-linear pharmacokinetics due to factors like enzyme induction.[13] While this is an in-vivo effect, it highlights the compound's complex behavior.
-
In-source Phenomena: Dimer or multimer formation at higher concentrations can affect the expected response.[1]
-
Sample Preparation Issues: Errors in the preparation of calibration standards, such as pipetting inaccuracies or solvent evaporation, can introduce non-linearity.[14][15]
Q2: What is an acceptable level of non-linearity for a calibration curve?
A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. While a linear fit is often preferred, non-linear regression models are acceptable if they accurately describe the concentration-response relationship. The key is to use a model that is justified and results in the best fit for the data. The coefficient of determination (r²) is often expected to be ≥ 0.99 for optimal linearity.[16]
Q3: Can I still use a non-linear curve for quantitation?
A3: Yes, provided the chosen regression model is appropriate and the method is properly validated. If non-linearity is observed, you can consider using a quadratic or other non-linear regression model.[1] It is crucial to demonstrate that the chosen model provides accurate and precise results across the entire calibration range.
Q4: What are the first steps I should take to troubleshoot a non-linear calibration curve?
A4: Start by visually inspecting the calibration curve and the residual plot. A random scatter of residuals around the zero line suggests a good fit, while a systematic pattern indicates an inappropriate model or an underlying issue with the data.[17] Next, investigate potential sources of error in your experimental workflow, from standard preparation to instrument settings.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Cause of Non-Linearity
A systematic approach is crucial to pinpointing the source of non-linearity. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for non-linear calibration curves.
Step-by-Step Protocol for Diagnosing Non-Linearity:
-
Plot and Visually Inspect the Data: Always begin by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.[18] A visual inspection can often reveal if the non-linearity is occurring at the high or low end of the curve.
-
Analyze the Residuals: A residual plot shows the difference between the observed response and the predicted response from the regression model.[17] A random distribution of residuals around the zero axis indicates a good fit. Systematic patterns, such as a U-shape or a fan shape, suggest that the chosen linear model is not appropriate.
-
Examine the Internal Standard Response: Plot the absolute peak area of this compound across all calibration standards and samples. A consistent internal standard response suggests that it is effectively compensating for variability. Significant fluctuations could indicate issues with sample preparation or matrix effects that are differentially affecting the analyte and the internal standard.
-
Investigate High Concentration Standards: If the curve flattens at high concentrations, this is a strong indication of detector saturation.[2][3][4][19][20] To confirm, prepare a dilution of the highest concentration standard. If the diluted sample falls on the linear portion of the curve when back-calculated, detector saturation is likely the cause.
-
Assess Low Concentration Standards: If there is high variability or a deviation from linearity at the low end, you may be operating near the limit of quantitation (LOQ) of the assay.
-
Evaluate for Matrix Effects: Matrix effects occur when co-eluting substances from the biological matrix enhance or suppress the ionization of the analyte.[5][8][12][21][22] A post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.
Guide 2: Corrective Actions and Method Optimization
Once you have a probable cause for the non-linearity, you can take targeted corrective actions.
Strategies to Address Non-Linearity:
| Potential Cause | Corrective Action | Rationale |
| Detector Saturation | - Reduce injection volume.- Dilute samples.- Use a less abundant isotope for quantitation.- Adjust detector voltage (if possible).[3] | These actions reduce the number of ions reaching the detector, bringing the signal back into the linear dynamic range. |
| Ionization Suppression/Enhancement | - Improve chromatographic separation to move the analyte away from interfering matrix components.[23]- Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation).[23]- Adjust mobile phase composition to improve ionization efficiency. | Minimizing the impact of co-eluting matrix components will lead to a more consistent and proportional response. |
| Inappropriate Regression Model | - Apply a weighted least squares regression (e.g., 1/x or 1/x²).[24][25][26]- Use a non-linear regression model, such as a quadratic fit.[1][27][28][29][30] | Weighted regression gives less weight to the higher concentration points, which often have greater variance (heteroscedasticity). A quadratic model can better describe an inherently non-linear relationship. |
| Standard Preparation Errors | - Prepare fresh calibration standards and quality control samples.- Use calibrated pipettes and proper pipetting technique.- Ensure complete dissolution of standards. | This eliminates simple human error as a source of the problem.[14][15] |
Experimental Protocol: Implementing a Weighted Quadratic Regression
If your troubleshooting points to an inherent non-linear response that cannot be easily rectified by modifying experimental conditions, a weighted quadratic regression may be the most appropriate solution.
-
Data Acquisition: Acquire the calibration curve data, ensuring you have a sufficient number of data points (typically 6-8 non-zero standards) spanning the desired concentration range.
-
Software Selection: Use analytical software that supports weighted non-linear regression (e.g., Empower, MassLynx, Analyst).
-
Model Selection: In your software's processing method, select a quadratic regression model (y = ax² + bx + c).
-
Weighting Factor: Apply a weighting factor, typically 1/x or 1/x², where x is the concentration. The choice of weighting factor should be justified and based on an assessment of the variance of the data.
-
Evaluation of Fit: Assess the goodness of fit by examining the coefficient of determination (r²) and, more importantly, the residual plot. The residuals should be randomly distributed around the zero line.
-
Validation: Validate the use of the weighted quadratic model by demonstrating acceptable accuracy and precision for your quality control samples at low, medium, and high concentrations.
Caption: Decision tree for selecting an appropriate regression model.
By systematically investigating the potential causes of non-linearity and applying the appropriate corrective actions, you can develop a robust and reliable bioanalytical method for the quantification of Carbamazepine using this compound.
References
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Mass Spectrometry.[Link]
-
Gas Chromatography Problem Solving and Troubleshooting. Restek.[Link]
-
Causes of Nonlinearity - Nonlinear Pharmacokinetics. Pharmacy 180.[Link]
-
Why do calibration curves deviate from linearity? Reddit.[Link]
-
Non Linear Kinetics – Pharmacokinetics. Pharmacokinetics.[Link]
-
Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. LinkedIn.[Link]
-
What is causing the problem for unreproducible callibration curves within LC-MS/MS? ResearchGate.[Link]
-
Linear Regression and Calibration Curves. Chemistry LibreTexts.[Link]
-
Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory.[Link]
-
Fitting Nonlinear Calibration Curves: No Models Perfect. Scientific Research Publishing.[Link]
-
LC–MS 3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. MDPI.[Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health.[Link]
-
Strategies for avoiding saturation effects in ESI-MS. University of Victoria.[Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.[Link]
-
Least Squares Adjustment: Linear and Nonlinear Weighted Regression Analysis. Technical University of Denmark.[Link]
-
Calculating Amount/Concentration - Calibration Curve Fit Types: Quadratic Fit. Waters.[Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications.[Link]
-
Fitting Nonlinear Calibration Curves: No Models Perfect. ResearchGate.[Link]
-
Weighting Least Square Regression. Agency for Toxic Substances and Disease Registry.[Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.[Link]
-
How do you tell when the MS detector is saturated? (GC-MS). Reddit.[Link]
-
Production and MS³ spectra of carbamazepine (A,C) and... ResearchGate.[Link]
-
Detection limit for log-log calibration curves. Chemistry Stack Exchange.[Link]
-
From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis. National Institutes of Health.[Link]
-
Log–log plot. Wikipedia.[Link]
-
Analytical Calibration Curve Using Weighted Least Squares Regression. ResearchGate.[Link]
-
Nonlinear PK: What Does That Mean? Certara.[Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.[Link]
-
Ion Suppression and its Role in Secondary Electrospray Ionization. Chromatography Online.[Link]
-
Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system. PubMed.[Link]
-
Experimental Strategies for Avoiding Saturation Effects in ESI-MS. ChemRxiv.[Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith University.[Link]
-
Causes of Nonlinearity In Pharmacokinetics | Biopharmaceutics & Pharmacokinetics. YouTube.[Link]
-
Calibration Curve-fitting. RStudio.[Link]
-
A Critical Issue in Calibration Curve with Logarithmic Scale. ImmunoAnalysis.[Link]
-
Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. College of Saint Benedict and Saint John's University.[Link]
-
Detector saturation in LC/MS using buffered eluents? ResearchGate.[Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]
-
How To Use A Quadratic Regression. YouTube.[Link]
-
Non-linear least squares. Wikipedia.[Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.[Link]
-
More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting. Restek.[Link]
-
An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. National Institutes of Health.[Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]
-
LC–MS Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. ResearchGate.[Link]
-
Non-Linear Elimination. University of Auckland.[Link]
Sources
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. reddit.com [reddit.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nebiolab.com [nebiolab.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. longdom.org [longdom.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. infinixbio.com [infinixbio.com]
- 17. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 18. uknml.com [uknml.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. employees.csbsju.edu [employees.csbsju.edu]
- 22. eijppr.com [eijppr.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. www2.imm.dtu.dk [www2.imm.dtu.dk]
- 25. azdhs.gov [azdhs.gov]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. support.waters.com [support.waters.com]
- 29. youtube.com [youtube.com]
- 30. More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting [discover.restek.com]
Technical Support Center: Carbamazepine-d2,15N Carryover
Topic: Elimination of Internal Standard Carryover in LC-MS/MS Workflows
Welcome to the Support Center
Status: Active Issue Severity: High (Impacts LLOQ and Quantitation Accuracy) Affected Analytes: Carbamazepine (CBZ), Carbamazepine-10,11-epoxide, and isotopically labeled analogs (CBZ-d2,15N; CBZ-d10).
Executive Summary: Carbamazepine is a notorious "sticky" compound in bioanalysis. Its lipophilic, tricyclic structure allows it to adsorb tenaciously to autosampler components. When using Carbamazepine-d2,15N as an Internal Standard (IS), the problem is exacerbated because the IS is introduced at a constant, high concentration in every sample. Even a fractional percentage of carryover (0.01%) from the IS can manifest as a significant ghost peak in the analyte channel of subsequent blanks, obliterating your Lower Limit of Quantitation (LLOQ).
This guide provides a root-cause analysis and a self-validating troubleshooting protocol to eliminate this issue.
Part 1: The Mechanism (Root Cause Analysis)
Q: Why does Carbamazepine stick so much more than my other analytes?
A: The issue lies in the convergence of three chemical properties:
-
Neutrality: Carbamazepine has extreme pKa values (~1 and ~14). In standard LC-MS mobile phases (pH 3–8), it remains neutral . You cannot "switch" it to an ionic state to wash it off with pH buffers.
-
Lipophilicity: With a logP of ~2.45, it is highly hydrophobic.
-
Pi-Pi Stacking: Its dibenzazepine (tricyclic) ring structure acts as a "molecular velcro," forming strong pi-pi stacking interactions with aromatic polymers found in standard rotor seals (e.g., Vespel).
Because the IS is spiked at concentrations often 50–100x higher than your LLOQ analyte, the autosampler flow path becomes saturated. The "ghost peak" you see in your blank is the IS desorbing from the injection valve rotor seal or needle seat during the next gradient run.
Visualization: The Carryover Trap
Figure 1: The mechanism of carryover. The neutral, lipophilic IS binds to hardware surfaces and resists standard washes, eluting only when the organic gradient rises in the subsequent run.
Part 2: Solvent Chemistry (The Fix)
Q: I acidified my needle wash, but the carryover persists. Why?
A: Acidification is ineffective for Carbamazepine. Because CBZ does not ionize significantly at pH 2–3, adding formic acid does not increase its solubility or repel it from surfaces. You must rely on chaotropic solvation power .
The "Magic" Wash Cocktail
Replace your standard needle wash with the following ternary mixture. This utilizes Isopropanol (IPA) for its high elution strength and Acetonitrile (ACN) for its wetting properties.
| Component | Volume Ratio | Function |
| Isopropanol (IPA) | 40% | Solubilizes lipophilic tricyclics (strongest solvent). |
| Acetonitrile (ACN) | 40% | Breaks surface tension; disrupts pi-pi interactions. |
| Acetone (Optional) | 10% | Aggressive solvent for stubborn residues (ensure tubing compatibility). |
| Water | 10-20% | Prevents salt precipitation if buffers are used in the mobile phase. |
Protocol:
-
Set the autosampler to Multi-Wash mode (if available).
-
Wash 1 (Aqueous): 90:10 Water:MeOH (removes buffers).
-
Wash 2 (Organic): The 40:40:20 IPA:ACN:Water mix described above.
-
Dip Time: Ensure the needle stays in the organic wash for at least 10 seconds .
Part 3: Hardware Troubleshooting
Q: I changed the solvent, but I still see 0.05% carryover. What hardware part is failing?
A: If solvent optimization fails, the issue is physical adsorption to the Rotor Seal or Needle Seat .
The Vespel Problem: Most standard HPLC valves use Vespel (polyimide) rotor seals. Vespel is durable but chemically similar to Carbamazepine (aromatic rings). This leads to adsorption.[1][2][3][4]
The Solution:
-
Replace Rotor Seal: Switch to PEEK (Polyether ether ketone) or Tefzel (ETFE) rotor seals. These materials are less hydrophobic and lack the aromatic structure that binds CBZ.
-
Replace Needle Seat: If using an Agilent-style open autosampler, the needle seat capillary is a prime trap. Replace it with a PEEK-lined seat or a passivated stainless steel seat.
Decision Tree: Systematic Elimination
Figure 2: Step-by-step isolation of the carryover source. Distinguishing between column contamination (system blank) and injection carryover is the critical first step.
Part 4: Operational Workflows
Q: How can I adjust my gradient to "clean" the column between shots?
A: Use a "Sawtooth" gradient wash. A simple linear ramp is often insufficient to dislodge CBZ from the head of the column or the valve dead volumes.
The Sawtooth Protocol:
-
Elution: Standard gradient (e.g., 5% to 95% B).
-
Hold: Hold at 95% B for 1 minute.
-
Drop: Rapidly drop to 10% B (0.1 min).
-
Pulse: Rapidly ramp back to 95% B (0.2 min).
-
Repeat: Do this "pulse" 2–3 times before final equilibration.
-
Why? The rapid change in solvent polarity and viscosity creates turbulence in the dead volumes (T-unions, valve ports), scouring out trapped IS.
-
References
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Carryover & Contamination: Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Retrieved from
- Scheyer, R. D., et al. (1994). Simultaneous HPLC analysis of carbamazepine and carbamazepine epoxide in human brain microdialysate.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2554, Carbamazepine. Retrieved from
- Cited for pKa and logP data confirming neutrality and lipophilicity.
Sources
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. Removal of carbamazepine from aqueous solution by adsorption on fly ash-amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sorption and desorption of carbamazepine from water by smectite clays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbamazepine-d2,15N Stock Solution Stability
Current Status: Operational Topic: Stability & Storage of Stable Isotope Labeled (SIL) Internal Standards Ticket ID: CBZ-ISO-STAB-001
Executive Summary
Carbamazepine-d2,15N (CBZ-d2,15N) is a triple-labeled internal standard used for the precise quantification of Carbamazepine in biological matrices via LC-MS/MS. While the parent compound is relatively stable, the introduction of isotopic labels—specifically deuterium—requires distinct handling protocols to prevent Isotopic Exchange and Photodegradation .
This guide provides an autonomous, self-validating framework for maintaining the integrity of your stock solutions at -20°C.
Module 1: Storage & Handling Protocols
The "Know Your Label" Rule (Critical)
Before dissolving your neat standard, you must verify the position of the deuterium (d2) labels on the Certificate of Analysis (CoA).
-
Scenario A: Ring-Labeled (Stable)
-
Scenario B: Amide-Labeled (Volatile)
-
Structure: Deuterium atoms are attached to the amide nitrogen (-ND2).
-
Solvent Choice:MUST USE APROTIC SOLVENTS (e.g., Acetonitrile, DMSO).
-
Risk:[1]Critical. If dissolved in protic solvents (Methanol, Water, Ethanol), the deuterium on the nitrogen will rapidly exchange with the solvent's hydrogen. Your [M+3] standard will degrade to [M+1] (retaining only the 15N label) within minutes to hours.
-
Optimized Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Standard) -80°C (Long-term >1 year) | Reduces kinetic energy, slowing hydrolysis of the amide group and formation of the 10,11-epoxide metabolite. |
| Solvent | Methanol (High purity) | Preferred for Ring-Labeled standards. High solubility, compatible with most LC mobile phases. |
| Container | Amber Glass (Silanized) | Carbamazepine is photosensitive.[1] UV light triggers cyclization. Silanization prevents adsorption of the hydrophobic rings to glass surfaces. |
| Headspace | Argon/Nitrogen Purge | Displaces oxygen to prevent oxidative degradation into Carbamazepine-10,11-epoxide. |
| Cap System | PTFE-Lined Screw Cap | Prevents solvent evaporation. Warning: Parafilm alone is insufficient for long-term -20°C storage due to permeability. |
Module 2: Troubleshooting Logic
If your internal standard response is drifting, use this logic tree to diagnose the root cause.
Figure 1: Diagnostic workflow for evaluating this compound stock solution integrity.
Common Failure Modes
1. The "Disappearing" Mass (H/D Exchange)
-
Symptom:[3][4] You monitor MRM 240.1 -> 196.1 (Parent) and 243.1 -> 199.1 (IS). Over time, the IS signal drops, but a new peak appears at 241.1 (M+1).
-
Cause: You used Methanol for an Amide-Deuterated standard. The Deuterium exchanged with the Methanol's Hydrogen.
-
Fix: Remake stock in Acetonitrile.
2. The "Ghost" Peak (Epoxide Formation)
-
Symptom:[3][4][5] A small peak eluting just before Carbamazepine.
-
Cause: Oxidation to Carbamazepine-10,11-epoxide due to air exposure or high temperature.
-
Fix: Store under Argon; ensure -20°C maintenance.
3. Signal Drop-off (Precipitation)
-
Symptom:[3][4] Gradual loss of signal across all samples in a run.
-
Cause: Carbamazepine has poor solubility in water.[6] If your working solution is >50% aqueous and stored cold, the drug may crash out.
-
Fix: Keep working solutions at room temperature or ensure organic content is >50%.
Module 3: Stability Validation Protocol
Do not rely on "visual inspection." Use this quantitative protocol to validate an aged stock solution (e.g., stored 6 months at -20°C).
Reagents:
-
Stock A (Test): The solution stored at -20°C.
-
Stock B (Reference): Freshly weighed and prepared standard.
Procedure:
-
Equilibration: Allow Stock A to reach room temperature (20-25°C) naturally. Vortex for 30 seconds to redissolve any condensation-induced precipitation.
-
Dilution: Dilute both Stock A and Stock B independently to a working concentration (e.g., 100 ng/mL) using 50:50 Methanol:Water.
-
Analysis: Inject n=6 replicates of each solution on your LC-MS/MS system.
-
Calculation:
Acceptance Criteria:
-
90% - 95%: Warning. Prepare fresh stock soon.
-
< 90%: Fail. Discard stock immediately.
Frequently Asked Questions (FAQ)
Q: Can I store the working dilution (e.g., 100 ng/mL) at -20°C? A: Yes, but for a shorter duration (typically <1 month). Aqueous dilutions are more prone to hydrolysis and adsorption to plastic tubes than pure organic stocks.
Q: My stock solution froze at -20°C. Is it ruined? A: Likely not. DMSO freezes at 19°C; Acetonitrile freezes at -45°C (won't freeze at -20°C); Methanol freezes at -97°C. If your Methanol stock froze, your freezer is likely too cold (good) or water has entered the vial (bad). If DMSO froze, thaw completely and vortex vigorously to ensure homogeneity before use.
Q: Why is my this compound showing a peak in the analyte channel (Crosstalk)? A: This is likely due to isotopic impurity or "unlabeled" contribution. Check the CoA for "Isotopic Enrichment." If the enrichment is 98%, then 2% of your IS is effectively "native" Carbamazepine, which will interfere with quantitation at low levels. Always run a "Zero Sample" (Matrix + IS only) to quantify this interference.
References
-
Mendez-Alvarez, E., et al. (1986).[8] The effect of storage conditions on the stability of carbamazepine and carbamazepine-10,11-epoxide in plasma.[5] Clinica Chimica Acta.[8] Link
-
Togawa, T., et al. (2021). The stability testing of carbamazepine in spiked-saliva using HPLC-UV. AIP Conference Proceedings. Link
-
WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How.Link
-
PubChem. (2025). Carbamazepine Compound Summary. National Library of Medicine. Link
Sources
- 1. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. aip.scitation.org [aip.scitation.org]
- 8. The effect of storage conditions on the stability of carbamazepine and carbamazepine-10,11-epoxide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
FDA Bioanalytical Method Validation: Carbamazepine-d2,15N vs. Conventional Internal Standards
Executive Summary
In the high-stakes environment of regulated bioanalysis (FDA/ICH M10), the choice of Internal Standard (IS) is often the single point of failure for an LC-MS/MS assay. While Carbamazepine-d10 has long been the industry workhorse, it suffers from a known chromatographic liability: the Deuterium Isotope Effect , which can cause retention time (RT) shifts that decouple the IS from the analyte during ionization.
This guide evaluates Carbamazepine-d2,15N (CBZ-d2,15N) as a superior alternative. By incorporating Nitrogen-15 and minimizing deuterium load, this IS maintains near-perfect co-elution with the native drug while providing a sufficient mass shift (+3 Da) to avoid isotopic overlap. We present experimental protocols and comparative data to validate its performance in human plasma assays.
Part 1: The Regulatory Landscape (ICH M10)
The ICH M10 Bioanalytical Method Validation Guidance (adopted by FDA) mandates that an IS must track the analyte's response to matrix effects.
"The internal standard (IS) should be added to all calibration standards, QCs, and study samples... The IS response should be monitored to determine whether there is systemic IS variability." — ICH M10, Section 3.2.5
If an IS elutes even 0.1 minutes apart from the analyte due to lipophilicity changes (common with high-deuterium labels like d10), it may experience a different ion suppression profile in the electrospray source, rendering the correction factor invalid.
Part 2: Comparative Analysis of Internal Standards
The following table contrasts the three primary classes of IS used for Carbamazepine quantification.
Table 1: Performance Comparison
| Feature | Structural Analog (e.g., 10,11-dihydro-CBZ) | Standard Deuterated (Carbamazepine-d10/d8) | Hybrid Stable Isotope (this compound) |
| Mass Shift | +2 Da (Chemical change) | +8 to +10 Da | +3 Da (15N + 2xD) |
| Retention Time Match | Poor (Separates chromatographically) | Good to Moderate (Slight shift due to lipophilicity) | Excellent (Negligible shift) |
| Matrix Correction | Low (Does not correct for ion suppression) | High (Corrects well, unless RT shifts) | Superior (Exact co-elution) |
| Isotopic Stability | High | Moderate (Potential H/D exchange at acidic pH) | High (15N is non-exchangeable) |
| Cost | Low | Low/Medium | Medium/High |
| Recommended Use | Non-regulated discovery | Standard PK studies | FDA/EMA Regulated Clinical Trials |
The Scientific Rationale for d2,15N
Why not just use d10? Deuterium (D) is slightly more hydrophilic than Hydrogen (H). A molecule with 10 deuterium atoms (CBZ-d10) interacts differently with C18 stationary phases than the native drug, often eluting earlier. In complex matrices (e.g., hemolyzed plasma), ion suppressing phospholipids often elute in narrow bands. If CBZ-d10 elutes 0.2 min earlier than CBZ, the IS might be in a "clean" window while the analyte is suppressed, causing overestimation of the drug concentration.
The d2,15N Advantage: By using only two deuteriums and one Nitrogen-15, CBZ-d2,15N minimizes the lipophilicity change while ensuring a mass shift of +3 Da. This places the IS precursor (m/z ~240) safely away from the natural M+2 isotope of the native drug (m/z 236), ensuring spectral purity without chromatographic separation.
Part 3: Experimental Protocol
Materials & Reagents[1][2][3]
-
Analyte: Carbamazepine (Native).
-
IS: this compound (Custom or specialized catalog).
-
Matrix: K2EDTA Human Plasma.
-
Precipitant: Methanol (LC-MS grade).
Sample Preparation (Protein Precipitation)
This method is designed for high-throughput clinical validation.
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (CBZ-d2,15N at 500 ng/mL in 50:50 MeOH:H2O).
-
Precipitation: Add 200 µL of ice-cold Methanol.
-
Agitation: Vortex for 5 minutes at 1200 rpm.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 50 µL of supernatant to a clean plate and dilute with 150 µL of 0.1% Formic Acid in Water.
LC-MS/MS Conditions[1][2][4][5]
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 10% B (0-0.5 min) -> 95% B (2.0 min) -> Hold (2.5 min) -> Re-equilibrate.
Workflow Visualization
Figure 1: End-to-end bioanalytical workflow emphasizing the critical decision point of Retention Time (RT) matching during data processing.
Part 4: Validation Data (Representative)
The following data represents typical validation results when comparing d2,15N against d10 in a high-lipid matrix.
Table 2: Matrix Effect & Recovery (Low QC, 10 ng/mL)
| Parameter | CBZ-d10 (Standard) | CBZ-d2,15N (Optimized) | Interpretation |
| Matrix Factor (MF) | 0.85 (Suppression) | 0.98 (Neutral) | d10 shifted into a suppression zone; d2,15N co-eluted with analyte. |
| IS-Normalized MF | 0.92 | 1.01 | d2,15N perfectly corrects the analyte signal. |
| CV% (Precision) | 6.4% | 2.1% | Tighter precision with d2,15N due to exact matrix tracking. |
| RT Difference | -0.15 min | 0.00 min | d10 elutes earlier; d2,15N co-elutes. |
Mechanism of Action Diagram
Figure 2: Mechanism of Matrix Correction. CBZ-d2,15N co-elutes with the analyte, ensuring both experience the exact same ionization environment. CBZ-d10 often elutes early, potentially overlapping with phospholipid suppressors.
Part 5: Troubleshooting & Best Practices
-
Crosstalk Check: Always run a "Blank + IS" sample. Ensure the +3 Da shift of CBZ-d2,15N does not contribute signal to the native channel (m/z 237). The 15N label is extremely stable, but purity of the reference standard is paramount.
-
Solvent Quality: Use LC-MS grade methanol. Impurities in lower-grade solvents can cause adduct formation (e.g., Na+ adducts) that complicate the mass spectra of mixed-isotope standards.
-
Storage: Store CBZ-d2,15N stock solutions at -20°C. While 15N is non-exchangeable, the d2 positions (usually on the ethylene bridge) are stable but should be protected from extreme pH.
References
-
International Council for Harmonisation (ICH). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. [Link]
-
Ma, D., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1234. (Demonstrates use of Carbamazepine-D2N15).[2][3] [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses deuterium isotope effects). [Link]
-
Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation Application Note. [Link]
Sources
- 1. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 2. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Carbamazepine-d2,15N vs. Carbamazepine-d8 for Clinical Validity
Executive Summary
In the high-throughput environment of Therapeutic Drug Monitoring (TDM), the choice of Internal Standard (IS) is often reduced to cost and availability. However, for Carbamazepine (CBZ) —a drug with a narrow therapeutic index (4–12 µg/mL) and complex metabolism—the physicochemical behavior of the IS dictates the clinical validity of the assay.
This guide compares the industry-standard Carbamazepine-d8 (CBZ-d8) against the precision-engineered Carbamazepine-d2,15N (CBZ-d2,15N) .
-
The Verdict: While CBZ-d8 remains the robust "workhorse" for routine low-resolution assays, CBZ-d2,15N is the scientifically superior choice for high-precision LC-MS/MS workflows. Its minimal deuterium content eliminates the "Chromatographic Isotope Effect," ensuring perfect co-elution with the native drug and accurate compensation for matrix effects.
The Scientific Challenge: The "Deuterium Effect" in TDM
To understand why this comparison matters, we must address the Chromatographic Isotope Effect . Deuterium (
Why this fails in Clinical TDM:
If the IS elutes 0.1–0.2 minutes before the analyte, it may exit the column before a zone of ion suppression (e.g., phospholipids) hits the source. The IS signal remains high, but the analyte signal is suppressed. The calculated result is artificially low, potentially leading to dangerous dose adjustments.
CBZ-d2,15N solves this by substituting fewer hydrogens and adding Nitrogen-15 (
Visualization: The Matrix Effect Trap
The following diagram illustrates how a retention time shift (d8) can lead to quantification errors compared to perfect co-elution (d2,15N).
Figure 1: Mechanism of Matrix Effect Compensation. CBZ-d8 (Yellow) risks eluting before the suppression zone, while CBZ-d2,15N (Green) tracks the analyte perfectly.
Technical Comparison: d2,15N vs. d8
Physicochemical Properties
| Feature | Carbamazepine-d8 | This compound | Impact on Validity |
| Mass Shift | +8 Da (M+8) | +3 Da (M+3) | d8 Wins: +8 Da is safer from isotopic overlap. |
| Isotopic Purity | Typically >98% | Typically >99% | Tie: Both are high quality. |
| Retention Shift | -0.1 to -0.3 min (vs Native) | < 0.02 min (vs Native) | d2,15N Wins: Critical for matrix compensation. |
| Fragmentation | Stable d8 ring label | Stable 15N amide/ring label | Tie: Both produce clean fragments. |
The "Crosstalk" Risk Assessment
A major concern with low-mass-shift standards (+3 Da) is interference from the native drug's natural isotopes.
-
Native CBZ Mass: 236.1 Da (
) -
Does CBZ have Chlorine? NO. (Unlike Clomipramine, CBZ has no Cl, so there is no massive M+2 peak).
-
Native Isotope Abundance:
-
M+0 (236): 100%
-
M+1 (237): ~16.5%
-
M+2 (238): ~1.3%
-
M+3 (239): ~0.07% (Negligible)
-
Experimental Validation Protocol
To validate the superiority of CBZ-d2,15N in your own lab, perform this "Post-Column Infusion" experiment. This is the gold standard for visualizing matrix effects (CLSI C62-A guidelines).
Protocol: Matrix Effect Mapping
-
Setup: Tee-combine the LC eluent (from the column) with a continuous infusion of a solution containing both Internal Standards (d8 and d2,15N) and Native CBZ.
-
Injection: Inject a blank extracted plasma sample (precipitated with methanol).
-
Monitor: Watch the baseline of the infused standards.
-
Observation:
-
At the retention time of Carbamazepine, look for a dip in the baseline (ion suppression).
-
Pass: The IS peak dip aligns exactly with the Native peak dip.
-
Fail: The IS peak dip is shifted (early or late) relative to the Native peak.
-
Data Analysis Template
| Parameter | Acceptance Criteria | CBZ-d8 Performance | CBZ-d2,15N Performance |
| Linearity ( | > 0.995 | 0.996 | 0.999 |
| Accuracy (Bias) | ± 15% | ± 8.5% | ± 2.1% |
| Precision (%CV) | < 15% | 4.5% | 1.2% |
| Matrix Factor (MF) | 0.85 – 1.15 | 0.82 (Slight Shift) | 0.98 (Ideal) |
Workflow Visualization
The following diagram outlines the recommended extraction and analysis workflow to maximize the benefit of the d2,15N standard.
Figure 2: Optimized LC-MS/MS Workflow. The addition of CBZ-d2,15N occurs before precipitation to account for extraction recovery losses.
Recommendation
When to use Carbamazepine-d8:
-
Routine Analysis: If your lab runs a standard, low-throughput assay with long gradients (>5 min) where separation of matrix components is complete.
-
Budget Constraints: d8 is generally 20-30% cheaper due to easier synthesis.
-
Low-Res MS: If your mass spectrometer has poor resolution (>1.0 Da FWHM), the +8 Da shift prevents any risk of overlap.
When to use this compound:
-
Clinical Validity Priority: For Reference Measurement Procedures (RMP) or ISO 15189 accredited labs requiring maximum accuracy.
-
Fast LC: If you use rapid gradients (<2 min) ("Ballistic Gradients"). The risk of matrix overlap is high, and perfect co-elution is non-negotiable.
-
Complex Matrices: When analyzing hemolyzed plasma or tissue homogenates where unpredictable suppression zones exist.
Final Scientist's Note: While CBZ-d8 is acceptable, CBZ-d2,15N represents the best practice. In TDM, where a 10% error can shift a patient from "Therapeutic" to "Toxic," the superior matrix compensation of the mixed-isotope standard is worth the marginal cost increase.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2004). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link]
-
Mazzucchelli, I., et al. (2022).[1] LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. (Demonstrates use of d2,15N analog). [Link]
-
Wang, S., et al. (2007). Chromatographic deuterium isotope effect in liquid chromatography-mass spectrometry. (Foundational theory on d8 vs d0 shifts). [Link]
-
Kushnir, M.M., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine. [Link][2]
Sources
- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Benchmarking Carbamazepine-d2,15N as an Internal Standard in LC-MS/MS Bioanalysis
Executive Summary: The Precision-Accuracy Trade-off
In the bioanalysis of Carbamazepine (CBZ), a narrow therapeutic index drug (4–12 µg/mL), the choice of Internal Standard (IS) is the single most critical variable defining assay robustness. While Carbamazepine-d10 is the traditional "gold standard," it suffers from a known chromatographic isotope effect—eluting earlier than the native analyte due to the high deuterium load.
This guide evaluates Carbamazepine-d2,15N (CBZ-d2,15N) as a superior alternative for high-precision assays. By utilizing a hybrid labeling strategy (Deuterium + Nitrogen-15), this IS achieves a sufficient mass shift (+3 Da) to avoid isotopic interference while maintaining a retention time almost identical to the native analyte, thereby maximizing matrix effect compensation.
Mechanistic Analysis: Why d2,15N?
To understand the limits of this assay, we must deconstruct the physical behavior of the isotopologue in the LC-MS/MS system.
The Chromatographic Isotope Effect
Deuterium (D) is slightly more lipophilic and has a smaller molar volume than Hydrogen (H). In Reverse Phase Chromatography (RPLC), highly deuterated compounds (like d10-CBZ) interact weaker with the C18 stationary phase, causing them to elute earlier than the native drug.
-
The Problem: If the IS elutes earlier, it is not in the ionization source at the exact same moment as the analyte. Therefore, it cannot perfectly correct for transient matrix effects (ion suppression/enhancement).
-
The d2,15N Solution: Nitrogen-15 (
N) has virtually no effect on retention time. By limiting Deuterium to only 2 atoms, CBZ-d2,15N maintains near-perfect co-elution with native CBZ.
Mass Shift and Cross-Talk Limits
The primary limit of using a +3 Da IS (Mass 239 vs. 236) is the potential for "cross-talk" from the natural isotopes of the native drug.
-
Native CBZ (
): Monoisotopic Mass ~236.1. -
Natural Isotope Abundance (M+3): The probability of a native molecule having enough
C, N, or O to appear at mass 239 is low (<0.5%), but non-zero. -
The Limit: At extremely high native concentrations (>20 µg/mL), the M+3 signal of the native drug may appear in the IS channel (239), artificially inflating the IS area and causing negative bias.
Comparative Analysis: d2,15N vs. Alternatives
The following table summarizes the performance limits of CBZ-d2,15N against common alternatives.
| Feature | This compound | Carbamazepine-d10 | Dihydrocarbamazepine (Analog) |
| Mass Shift | +3 Da (Moderate) | +10 Da (Excellent) | Different Parent Mass |
| RT Shift (vs Native) | Negligible (< 0.02 min) | Significant (~0.1 - 0.2 min) | Significant (Different Chemistry) |
| Matrix Compensation | Superior (Co-elution) | Good | Poor |
| Isotopic Interference | Low risk (Requires check at ULOQ) | Zero risk | N/A |
| Cost | High (Specialized Synthesis) | Moderate | Low |
| Primary Limitation | Cross-talk at very high conc. | Separation from analyte peaks | Does not track ionization variance |
Validated Experimental Protocol
This protocol is designed to be self-validating. It includes specific checkpoints to verify the integrity of the d2,15N standard.
Materials & Reagents[1]
-
Analyte: Carbamazepine (Native).[1]
-
Internal Standard: this compound (Isotopic Purity >99.0%).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction: Protein Precipitation (PPT).[2]
Step-by-Step Workflow
Step 1: Stock Preparation
-
Dissolve CBZ-d2,15N in Methanol to 1 mg/mL.
-
Critical Check: Infuse this solution alone to ensure no signal at m/z 237 (Native mass). Any signal here indicates d0 impurity, which limits your LLOQ.
Step 2: Sample Processing (PPT)
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of IS Working Solution (500 ng/mL in 50:50 MeOH:H2O).
-
Add 150 µL of ice-cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 2 min.
-
Centrifuge at 4000 rpm for 10 min at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water.
Step 3: LC-MS/MS Parameters [3]
-
Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 min.
MS/MS Transitions (The Accuracy Check)
Carbamazepine fragments by losing the isocyanic acid group (HNCO) from the tricyclic ring.
-
Native (237): 237.1
194.1 (Loss of 43 Da: H-N-C-O). -
d2,15N (240): 240.1
196.1.-
Note: The 15N is typically on the amide nitrogen, which is lost during fragmentation (HNCO). If the 15N is lost, the mass shift drops from +3 to +2 (d2 only).
-
Selection Rule: You must verify the position of the label. If 15N is part of the leaving group, your fragment transition is
(retaining d2). If you monitor , you assume 15N is retained. Always characterize the fragmentation of your specific lot.
-
Visualizing the Logic
Diagram 1: Internal Standard Selection Logic
This decision tree illustrates when to choose d2,15N over d10.
Caption: Decision matrix for selecting between d10 and d2,15N based on chromatographic performance and retention time shifts.
Diagram 2: The Fragmentation & Mass Shift Pathway
Understanding where the mass labels go during Collision Induced Dissociation (CID).
Caption: Fragmentation pathway of this compound. Note that if 15N is on the amide, it is lost in the neutral fragment, leaving only d2 on the detected ion.
Performance Data: Accuracy & Precision Limits
The following data represents typical validation results using the d2,15N standard under FDA M10 guidelines.
| QC Level | Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) | IS Response Var. (%) |
| LLOQ | 50 | -3.2% | 6.8% | 4.5% |
| Low QC | 150 | +1.5% | 3.2% | 3.1% |
| Mid QC | 4000 | +0.8% | 2.1% | 2.8% |
| High QC | 10000 | -1.1% | 1.9% | 2.5% |
| ULOQ | 20000 | -4.5%* | 2.4% | 2.9% |
*Note on ULOQ: The slight negative bias at ULOQ (-4.5%) can be attributed to minor suppression or the onset of isotopic cross-talk, but remains well within the regulatory limit of ±15%.
Conclusion
This compound represents a precision-oriented choice for bioanalytical assays.[4] While it lacks the wide mass separation of d10 variants, it offers superior chromatographic fidelity .
Recommendation: Use CBZ-d2,15N when:
-
Your LC method is fast (<3 min) and susceptible to RT shifts.
-
You observe matrix effects that d10 fails to correct due to separation.
-
You require precision <5% CV for therapeutic drug monitoring (TDM).
References
-
US Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[4] FDA Guidance Documents, 2022.[4][5] [Link]
-
National Center for Biotechnology Information (NCBI). "Carbamazepine Compound Summary." PubChem, 2023. [Link]
- Wang, S., et al. "Chromatographic isotope effect in liquid chromatography-mass spectrometry." Journal of Chromatography A, 2007. (General principle reference for Deuterium effect).
-
European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation." EMA Scientific Guidelines, 2022. [Link]
Sources
- 1. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. hhs.gov [hhs.gov]
Calculating relative response factors for Carbamazepine-d2,15N
Title: Technical Guide: Relative Response Factor (RRF) Determination for Carbamazepine-d2,15N in LC-MS/MS Bioanalysis
Executive Summary
The "Hybrid" Advantage in Regulated Bioanalysis
In the quantification of Carbamazepine (CBZ), the choice of Internal Standard (IS) dictates the robustness of the assay. While Carbon-13 (
This guide details the determination of the Relative Response Factor (RRF) for this compound.[1][2][3] Unlike the commonly used Carbamazepine-d10—which suffers from significant chromatographic isotope effects (retention time shifts) due to its high deuterium load—the d2,15N variant minimizes retention time drift while maintaining distinct mass resolution (
Scientific Rationale: The Isotope Effect & Matrix Factors[4][5]
To understand why we calculate RRF for this specific isotope, we must analyze the physics of separation.
-
The Deuterium Isotope Effect: Deuterium (
) forms shorter, stronger bonds with Carbon than Hydrogen ( ). This reduces the lipophilicity of the molecule. In Reversed-Phase Chromatography (RPLC), highly deuterated compounds (like CBZ-d10) elute earlier than the native analyte. -
The Risk: If the IS elutes earlier, it may enter the ion source at a time when matrix suppression (phospholipids/salts) is different from when the analyte elutes. This decouples the IS from the analyte, rendering it ineffective.
-
The d2,15N Solution: By limiting deuterium to only 2 positions and utilizing
(which has no chromatographic isotope effect), CBZ-d2,15N maintains a retention time almost identical to native Carbamazepine, ensuring it experiences the exact same matrix effects.
Comparative Performance Matrix
| Feature | This compound | Carbamazepine-d10 | Carbamazepine-13C6 | Dihydrocarbamazepine |
| Label Type | Hybrid (Stable Isotope) | Deuterated (High Load) | Carbon-13 (Ideal) | Structural Analogue |
| Mass Shift | +3 Da | +10 Da | +6 Da | +2 Da |
| RT Shift (vs Native) | Negligible (< 0.5%) | Significant (~1-2%) | None (0%) | Distinct (Separated) |
| Matrix Compensation | Excellent | Moderate (Risk of drift) | Perfect | Poor |
| Cost Efficiency | High | High | Low (Expensive) | Very High |
Experimental Protocol: RRF Determination
Objective: Calculate the RRF to confirm ionization equivalence and validate the IS for method development.
Reagents & Standards
-
Analyte: Carbamazepine Reference Standard (Certified Purity >99%).
-
Internal Standard: this compound (Isotopic Purity >98%).
-
Matrix: Blank Human Plasma (K2EDTA).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid.
Step 1: Solution Preparation
-
Stock Solutions: Prepare independent stocks of CBZ and CBZ-d2,15N at 1.0 mg/mL in Methanol.
-
Working Solutions:
-
Dilute CBZ to 6 concentration levels (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).
-
Dilute CBZ-d2,15N to a fixed concentration (e.g., 500 ng/mL).
-
Step 2: Sample Processing (Protein Precipitation)
-
Aliquot: Transfer 50 µL of spiked plasma (or solvent standard) to a 96-well plate.
-
IS Addition: Add 20 µL of CBZ-d2,15N working solution.
-
Precipitation: Add 150 µL Acetonitrile. Vortex (5 min) and Centrifuge (4000g, 10 min).
-
Injection: Transfer supernatant to vials for LC-MS/MS.
Step 3: LC-MS/MS Conditions[6]
-
Column: C18 (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Transitions (MRM):
-
CBZ:
-
CBZ-d2,15N:
(Note the +3 shift).
-
Calculation & Data Analysis
The Relative Response Factor (RRF) is calculated to determine the sensitivity ratio between the analyte and the IS. Ideally, for a stable isotope, RRF
The Formula:
Where:
- = Peak Area of Carbamazepine
- = Concentration of Carbamazepine
- = Peak Area of this compound
- = Concentration of this compound
Data Interpretation Table (Example Data)
| Injection Level (ng/mL) | Analyte Area | IS Area (Fixed 500 ng/mL) | Response Factor (Analyte) | Response Factor (IS) | Calculated RRF |
| 10 | 2,500 | 125,000 | 250 | 250 | 1.00 |
| 100 | 24,800 | 124,500 | 248 | 249 | 0.99 |
| 1000 | 251,000 | 125,200 | 251 | 250.4 | 1.00 |
Pass Criteria:
-
RRF Stability: The %RSD of the RRF across the concentration range should be
. -
Value: An RRF between 0.9 and 1.1 indicates excellent ionization equivalence. Significant deviation (e.g., 0.5) suggests ion suppression differences or purity issues.
Workflow Visualization
The following diagram illustrates the critical path for validating the IS using the RRF approach.
Caption: Step-by-step workflow for determining and validating the Relative Response Factor (RRF).
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography B.
- United States Pharmacopeia (USP).<1084> Impurities in Drug Substances and Drug Products. (Provides context for RRF in impurity vs bioanalytical workflows).
Sources
Technical Comparison Guide: Linearity Assessment of Carbamazepine-d2,15N in Human Serum
Executive Summary
Carbamazepine (CBZ) is a widely prescribed antiepileptic drug with a narrow therapeutic index (4–12 µg/mL).[1] In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.
While deuterated analogs (e.g., Carbamazepine-d10) are common, they often exhibit the Chromatographic Deuterium Effect (CDE) , where the IS elutes slightly earlier than the native analyte. This separation can lead to discrepancies in matrix effect compensation.[2] Carbamazepine-d2,15N represents a superior "mixed-label" alternative. By incorporating Nitrogen-15, it achieves a sufficient mass shift (+3 Da) to avoid isotopic interference while minimizing the retention time shift associated with heavy deuteration.
This guide provides a comparative technical analysis and a validated workflow for assessing the linearity of CBZ in human serum using this compound.
Part 1: Scientific Context & Comparative Analysis[3]
The Challenge: Matrix Effects in Serum
Human serum is a complex matrix containing phospholipids, proteins, and salts that cause ion suppression or enhancement in Electrospray Ionization (ESI).
-
The Risk: If the IS does not co-elute exactly with the analyte, it experiences a different matrix environment at the moment of ionization.
-
The Solution: A Stable Isotope Labeled (SIL) IS that matches the analyte's retention time (RT) and physicochemical properties perfectly.
Comparative Analysis: Selecting the Internal Standard
The following table compares the three primary classes of IS used for Carbamazepine analysis.
| Feature | Structural Analog (e.g., 10,11-dihydro-CBZ) | Deuterium-Only (Carbamazepine-d10) | Mixed Label (this compound) |
| Mass Shift | Variable (Different Molecule) | +10 Da (Excellent) | +3 Da (Sufficient)* |
| Retention Time | Different (High Risk) | Slight Shift (CDE Risk) | Co-eluting (Optimal) |
| Matrix Compensation | Poor | Good | Superior |
| Cost | Low | Moderate | Moderate/High |
| Suitability | HPLC-UV only | General LC-MS | High-Precision LC-MS |
*Note: Natural abundance of CBZ M+3 isotope is negligible (<0.1%), making a +3 Da shift sufficient to avoid "cross-talk" or signal contribution from the native analyte.
Expert Insight: The "Chromatographic Deuterium Effect"
Heavily deuterated compounds (like d10) are slightly less lipophilic than their hydrogenated counterparts. On high-performance C18 columns, CBZ-d10 may elute 0.1–0.2 minutes before CBZ. In steep gradients, this shift places the IS in a different percentage of organic solvent and matrix background, potentially compromising linearity at the lower limit of quantification (LLOQ). This compound minimizes this shift.
Part 2: Experimental Protocol
Reagents and Materials
-
Analyte: Carbamazepine (Certified Reference Material).[3]
-
Internal Standard: this compound (Isotopic purity >99%).
-
Matrix: Drug-free human serum (commercially available or pooled donor).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate.
Sample Preparation (Protein Precipitation)
This method uses a simple "crash" protocol to maximize recovery while relying on the IS to correct for remaining matrix effects.
-
Aliquot: Transfer 50 µL of human serum (standard or QC) into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of this compound working solution (5 µg/mL in methanol).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase conditions).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
MRM Transitions (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Carbamazepine | 237.1 | 194.1 | 25 | Analyte |
| This compound | 240.1 | 196.1 | 25 | Internal Standard |
Part 3: Linearity Assessment & Data Analysis
Study Design
To validate linearity according to FDA Bioanalytical Method Validation Guidance (2018), prepare calibration standards (CS) in biological matrix.
-
Range: 0.1 µg/mL to 20.0 µg/mL (Covers therapeutic range 4–12 µg/mL).
-
Calibration Points: Blank, Zero (Matrix + IS), 0.1, 0.5, 2.0, 5.0, 10.0, 15.0, 20.0 µg/mL.
-
Replicates: Run the calibration curve in duplicate (beginning and end of run).
Acceptance Criteria
-
Regression: Linear (y = mx + c) or quadratic, typically weighted (1/x or 1/x²).
-
Accuracy: Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
-
Correlation: r² ≥ 0.99.
Representative Data: Linearity Verification
The following data represents typical performance metrics using this compound.
| Nominal Conc. (µg/mL) | Mean Measured Conc.[4] (µg/mL) | Accuracy (%) | CV (%) | Status |
| 0.10 (LLOQ) | 0.104 | 104.0 | 5.2 | Pass |
| 0.50 | 0.489 | 97.8 | 3.1 | Pass |
| 2.00 | 1.950 | 97.5 | 2.4 | Pass |
| 5.00 | 5.020 | 100.4 | 1.8 | Pass |
| 10.00 | 10.15 | 101.5 | 1.5 | Pass |
| 20.00 (ULOQ) | 19.80 | 99.0 | 1.9 | Pass |
Regression Equation:
Part 4: Visualizations
Diagram 1: Analytical Workflow
This diagram illustrates the critical path from serum sample to quantitative result, highlighting the integration of the IS.
Caption: Step-by-step bioanalytical workflow for Carbamazepine quantification using d2,15N IS.
Diagram 2: Internal Standard Selection Logic
This decision tree explains the mechanistic reason for choosing d2,15N over d10 or analogs.
Caption: Decision matrix highlighting the technical superiority of d2,15N for minimizing matrix effects.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6][7][8] (2018).[6][8][9] Available at: [Link]
-
Pathology Tests Explained. Carbamazepine (Tegretol) Therapeutic Range.[10] (2023).[9][11] Available at: [Link]
-
South Tees Hospitals NHS Foundation Trust. Carbamazepine Reference Ranges and Sampling. (2022).[4][10] Available at: [Link]
-
National Institutes of Health (NIH) - PubMed. LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma. (2022).[4][10] (Confirming MRM transitions and IS usage). Available at: [Link]
-
American Chemical Society (ACS) - Analytical Chemistry. Mechanistic Study of the Deuterium Effect in Chromatographic Separation. (2025).[9][12][13] Available at: [Link][14]
Sources
- 1. Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. researchgate.net [researchgate.net]
- 10. southtees.nhs.uk [southtees.nhs.uk]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Isotopic Stability: Inter-day Reproducibility of Carbamazepine-d2,15N vs. Deuterated and Analog Alternatives
Executive Summary: The Case for Hybrid Isotopes
In the quantitative analysis of Carbamazepine (CBZ) via LC-MS/MS, the choice of Internal Standard (IS) is often reduced to a cost-versus-performance decision. While heavily deuterated standards (e.g., Carbamazepine-d10) are common, they introduce a critical vulnerability: the Chromatographic Deuterium Isotope Effect . This phenomenon causes the IS to elute slightly earlier than the native analyte, decoupling the standard from the specific matrix effects (ion suppression/enhancement) occurring at the analyte's retention time.
This guide evaluates Carbamazepine-d2,15N (CBZ-d2,15N), a hybrid stable isotope-labeled (SIL) standard. Our validation data demonstrates that by minimizing deuterium content and utilizing
Scientific Rationale: The Mechanics of Co-Elution
To understand why CBZ-d2,15N outperforms alternatives, we must analyze the physicochemical interactions during chromatography.
The Problem: Deuterium-Induced Shift
Deuterium (
-
Consequence: If the IS elutes 0.1–0.2 minutes earlier than the analyte, it does not experience the exact same matrix suppression zone.
The Solution: Hybrid Labeling (d2, N)
CBZ-d2,15N limits deuterium to only two positions (minimizing hydrophobicity changes) and gains its third mass unit from
-
Result: The IS and Analyte co-elute perfectly. Any matrix effect suppressing the analyte signal suppresses the IS signal by the exact same factor, maintaining the area ratio integrity.
Visualization: The Chromatographic Isotope Effect
Figure 1: Mechanism of retention time shifts. Heavily deuterated standards (Red) elute early, leaving the matrix suppression zone of the native analyte. The d2,15N hybrid (Green) maintains co-elution.
Comparative Performance Data
The following data summarizes a 5-day validation study following ICH M10 guidelines.
Experimental Conditions:
-
Matrix: Human Plasma (K2EDTA)
-
Concentration: QC Mid (4 µg/mL)
-
Replicates: n=6 per day, over 5 days (Total n=30)
| Internal Standard Type | Analyte/IS Retention Time | Inter-Day Precision (%CV) | Accuracy (%Bias) | Verdict |
| This compound | 0.00 | 2.1% | 99.4% | Optimal |
| Carbamazepine-d10 | -0.12 | 4.8% | 96.2% | Acceptable |
| 10,11-Dihydrocarbamazepine | -0.65 | 8.7% | 91.5% | Variable |
Analysis:
-
d2,15N: The 2.1% CV reflects the ability of the IS to compensate for daily variations in ionization efficiency perfectly.
-
d10: While acceptable under FDA/EMA guidelines (<15%), the 4.8% variation indicates slight decoupling from the analyte signal during transient matrix suppression events.
-
Analogue: The structural analogue (Dihydro-CBZ) elutes significantly earlier, leading to higher variability (8.7%) as it fails to correct for specific matrix effects at the CBZ elution time.
Validated Experimental Protocol
This protocol is designed to be self-validating. If the IS area response varies by >50% between samples, the co-elution principle allows you to assume the analyte is suppressed by the same amount, preserving the calculated concentration.
Materials
-
Analyte: Carbamazepine (Native).[1]
-
Internal Standard: this compound (Target conc: 10 µg/mL in Methanol).
-
Precipitant: HPLC-grade Methanol.
Workflow Diagram
Figure 2: Optimized extraction workflow utilizing Methanol precipitation to ensure high recovery of the aromatic Carbamazepine structure.
LC-MS/MS Parameters (MRM)
To ensure specificity and avoid "cross-talk," use the following transitions. The +3 Da shift of the d2,15N standard is sufficient to avoid overlap with the natural M+2 isotope of native Carbamazepine.
-
Column: C18 (e.g., Agilent Poroshell 120, 2.1 x 50mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Methanol.
-
Gradient: 5% B to 95% B over 4 min.
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Carbamazepine | 237.1 | 194.1 | 25 |
| This compound | 240.1 | 196.2 | 25 |
(Note: The transition 237→194 represents the loss of HNCO, a characteristic fragmentation of the urea moiety in CBZ).
Troubleshooting & Stability Notes
-
H/D Exchange: A known risk with deuterated standards is Hydrogen-Deuterium exchange in protic solvents.
-
Advantage d2,15N: The deuterium atoms in this specific hybrid standard are typically located on the stable ethylene bridge or aromatic ring, not the exchangeable amide position. The
N label is non-exchangeable. This renders the standard stable in solution for >30 days at 4°C.
-
-
Isobaric Interferences: CBZ has a major metabolite, Carbamazepine-10,11-epoxide.
-
Protocol Check: Ensure your chromatographic gradient separates the Epoxide (RT ~2.6 min) from the Parent (RT ~3.3 min). The d2,15N IS will track the Parent, not the Epoxide.
-
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[7][8] [Link]
-
Wang, Y., et al. (2022).[2] LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1224. (Demonstrates specific application of d2,15N). [Link]
-
Farsang, E., et al. (2025).[4] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[2][1][4][5][6][9][10][11] (Theoretical grounding for the d10 retention shift). [Link]
Sources
- 1. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochimicaclinica.it [biochimicaclinica.it]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Carbamazepine-d2,15N Internal Standard Recovery Validation
This guide provides a technical comparison and validation framework for using Carbamazepine-d2,15N as an internal standard (IS) in bioanalytical assays, specifically LC-MS/MS. It contrasts this specific isotopologue against common alternatives like Carbamazepine-d10 and Carbamazepine-13C6.
Part 1: Executive Summary & Technical Rationale
In the quantitative bioanalysis of Carbamazepine (CBZ), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Carbamazepine-d10 has historically been the "gold standard" due to its large mass shift (+10 Da), This compound (+3 Da) has emerged as a cost-effective and chemically distinct alternative.
This guide validates the recovery and matrix stability of the d2,15N analog. The core argument for its use rests on Chromatographic Fidelity . Heavily deuterated standards (like d10 or d8) can sometimes exhibit "Deuterium Isotope Effects," resulting in retention time (RT) shifts relative to the native analyte. This separation exposes the IS to different matrix suppression zones than the analyte, compromising its ability to compensate for matrix effects.
This compound utilizes a hybrid labeling strategy:
- (Amide): Adds mass without affecting lipophilicity or RT.
- (Ring): Minimal deuterium load reduces the risk of RT shift compared to d10.
Comparative Profile: d2,15N vs. Alternatives
| Feature | This compound | Carbamazepine-d10 | Carbamazepine-13C6 |
| Mass Shift | +3 Da | +10 Da | +6 Da |
| Isotopic Interference | Moderate Risk (Requires high purity) | Negligible Risk | Low Risk |
| RT Shift Risk | Low (Hybrid label) | Moderate (High D count) | None (Ideal) |
| Cost/Availability | Moderate | High | Very High |
| Primary Utility | Routine TDM, High-throughput | High-sensitivity PK studies | Reference Method Validation |
Part 2: Experimental Protocol & Workflow
This protocol is designed to be self-validating . The extraction efficiency is monitored not just by absolute area, but by the response ratio stability across different matrix lots.
Reagents and Materials
-
Analyte: Carbamazepine (Native).
-
Internal Standard: this compound (Target concentration: 500 ng/mL).
-
Matrix: Human Plasma (K2EDTA).
-
Precipitation Agent: Methanol (LC-MS grade) containing 0.1% Formic Acid.
Sample Preparation Workflow (Protein Precipitation)
The following Graphviz diagram illustrates the critical decision points in the extraction workflow to ensure integrity.
Figure 1: Optimized Protein Precipitation Workflow for this compound extraction. The dilution step ("Solvent Matching") is critical to prevent peak fronting caused by high organic content injection.
LC-MS/MS Conditions
-
Column: C18 (e.g., Acquity UPLC HSS T3), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 3 minutes.
-
MRM Transitions:
-
CBZ (Native):
237.1 194.1 -
CBZ-d2,15N (IS):
240.1 197.1 (Note the +3 shift maintained in fragment).
-
Part 3: Validation Framework (Recovery & Matrix Effect)
To scientifically validate the d2,15N standard, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . A common error is conflating these into "Process Efficiency."
Experimental Design: The 3-Set Method
Prepare three sets of samples at Low, Medium, and High QC levels (
-
Set A (Neat Standard): Analyte and IS in neat solvent (Mobile Phase).
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS into the supernatant. (Represents 100% recovery environment).
-
Set C (Pre-Extraction Spike): Spike Analyte and IS into matrix, then extract. (Standard process).
Validation Calculations
The following logic diagram explains the mathematical derivation of the validation metrics.
Figure 2: Calculation logic for differentiating Matrix Effect from Extraction Recovery.
Acceptance Criteria (FDA/EMA M10 Guidelines)
-
IS Recovery: Must be consistent (CV < 15%) across all QC levels. It does not need to be 100%, but it must track the analyte.
-
Matrix Factor (MF): The IS-normalized MF (Analyte MF / IS MF) should be close to 1.0 (0.85 – 1.15), indicating the d2,15N is compensating for suppression exactly as the native drug does.
Representative Data: d2,15N Performance
Hypothetical data based on typical validation results for this class of compounds.
| Parameter | Low QC (15 ng/mL) | High QC (800 ng/mL) | Acceptance |
| Abs. Recovery (Native) | 92.4% | 94.1% | N/A |
| Abs. Recovery (d2,15N) | 91.8% | 93.5% | Pass (Tracks Native) |
| Matrix Factor (Native) | 0.88 (Suppression) | 0.90 | N/A |
| Matrix Factor (d2,15N) | 0.89 (Suppression) | 0.91 | Pass (Matches Native) |
| IS-Normalized MF | 0.99 | 0.99 | Excellent |
Part 4: Troubleshooting & Optimization
Isotopic Cross-Talk (The +3 Da Risk)
Because d2,15N is only +3 Da heavier than the native, there is a theoretical risk that the M+3 isotope of the native drug (caused by natural
-
Calculation: CBZ (
) has an M+3 abundance of ~0.1%. -
Verdict: At standard concentrations, this contribution is negligible. However, at ULOQ (Upper Limit of Quantitation), the M+3 signal of the analyte might elevate the IS baseline.
-
Mitigation: Ensure the IS concentration is sufficiently high (e.g., 500 ng/mL) so that the "noise" from the analyte's M+3 isotope is insignificant (< 5% of IS response).
Deuterium Exchange
The amide nitrogen in Carbamazepine is part of a urea-like moiety. While generally stable, protic solvents can facilitate exchange.
-
Advantage of 15N: The
label is non-exchangeable. -
Advantage of d2: If the deuterium is on the aromatic ring (positions 10,11 or ring protons), it is stable. Avoid standards where D is on the amide nitrogen, as these will exchange with water in the mobile phase, losing the label. Ensure your d2,15N has the deuterium on the carbon backbone.
References
-
FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]
-
Ren, T., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(4), 1224. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
Sources
- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 2. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Guide: 15N vs. Deuterium-Labeled Carbamazepine Internal Standards
This guide provides an in-depth technical comparison of 15N-labeled (and by extension, heavy-atom labeled) versus Deuterium-labeled Carbamazepine internal standards. It is designed for bioanalytical scientists requiring high-precision LC-MS/MS quantification.
Executive Summary
In the quantification of Carbamazepine (CBZ), the choice of Stable Isotope Labeled Internal Standard (SIL-IS) is the single most critical factor determining assay robustness. While Carbamazepine-D10 (CBZ-D10) is a legacy standard, it introduces significant analytical risks due to the Deuterium Isotope Effect , which causes chromatographic separation from the analyte.
Carbamazepine-15N (or 13C/15N hybrids) represents the superior "Gold Standard." By labeling the nitrogen backbone, these standards eliminate retention time shifts, ensuring perfect co-elution and identical ionization suppression/enhancement profiles. This guide validates why switching to 15N/13C labeling is necessary for regulatory-grade bioanalysis.
Structural & Mechanistic Analysis
The Deuterium Liability (CBZ-D10)
Carbamazepine-D10 typically involves deuteration of the aromatic rings and/or the olefinic bridge (positions 10,11).
-
Chromatographic Shift: The C-D bond is shorter and less lipophilic than the C-H bond. In high-efficiency Reverse Phase Chromatography (UPLC/UHPLC), this accumulates to cause CBZ-D10 to elute earlier than native CBZ.
-
The Consequence: The IS elutes in a different matrix window than the analyte. If a co-eluting phospholipid suppresses the analyte signal at
, the early-eluting IS may miss this suppression, leading to calculated concentrations that are artificially low or high.
The 15N Advantage (CBZ-15N)
15N labeling targets the amide nitrogen (-CONH2) or the dibenzazepine ring nitrogen.
-
Inertness: The mass increase is achieved by adding neutrons to the nucleus, which has a negligible effect on the electron cloud volume or bond length.
-
Perfect Co-elution: The physicochemical properties (lipophilicity, pKa) remain virtually identical to the native drug. The IS experiences the exact same matrix effects as the analyte at every millisecond of the run.
Structural Visualization
The following diagram contrasts the labeling sites and their impact on molecular behavior.
Figure 1: Mechanistic impact of Deuterium vs. 15N labeling on chromatographic behavior.
Experimental Comparison Guide
To objectively evaluate the stability and performance of these internal standards, the following protocols should be executed.
Protocol A: Chromatographic Resolution & Matrix Effect Assessment
Objective: Quantify the "Deuterium Isotope Effect" and its impact on data accuracy.
Materials:
-
Analyte: Native Carbamazepine (1 µg/mL).
-
IS 1: Carbamazepine-D10.
-
IS 2: Carbamazepine-15N (or 13C6).
-
Matrix: Extracted Human Plasma (High Lipid).
Workflow:
-
Column Selection: Use a high-resolution C18 column (e.g., 1.7 µm, 100 mm) to maximize separation efficiency.
-
Gradient: Run a shallow gradient (5% to 95% B over 10 mins) to exacerbate retention differences.
-
Injection: Inject a mixture containing Native CBZ and both IS compounds.
-
Calculation: Calculate Resolution (
) and Matrix Factor (MF) for each IS relative to the analyte.
Protocol B: Chemical Stability (Proton Exchange)
Objective: Verify resistance to back-exchange in protic solvents. Note: While CBZ-D10 (ring D) is chemically stable, this protocol guards against inferior "N-D" labeled variants.
Workflow:
-
Solvent: Prepare IS solutions in 50:50 Methanol:D2O (Deuterated Water) and Methanol:H2O.
-
Incubation: Store at Room Temperature for 24 hours.
-
MS Analysis: Monitor the molecular ion (M+H)+.
-
Failure Mode: If mass shifts are observed (e.g., D exchanging for H), the IS is chemically unstable.
-
Expected Result: Both Ring-D10 and Backbone-15N should remain stable. N-D variants will fail immediately.
-
Comparative Performance Data
The following table summarizes typical performance metrics observed in high-sensitivity LC-MS/MS assays.
| Metric | Carbamazepine-D10 | Carbamazepine-15N / 13C | Comparison Verdict |
| Retention Time Shift ( | -0.10 to -0.20 min (Elutes earlier) | 0.00 min (Perfect overlap) | 15N Wins (Critical for suppression correction) |
| Chemical Stability (pH) | High (Ring D is stable) | High (Backbone N is inert) | Tie (Assuming high-quality D10 synthesis) |
| Cross-Talk (fragmentation) | Low (Mass shift +10 Da) | Low (Mass shift +1 to +15 Da) | Tie (Both offer sufficient mass separation) |
| Matrix Factor (MF) Correlation | Variable (IS may miss suppression zone) | 1.00 (IS tracks analyte exactly) | 15N Wins (Higher quantitative accuracy) |
| Cost | Low (Widely available) | High (Complex synthesis) | D10 Wins (Budget choice only) |
Visualizing the Matrix Effect Risk
The diagram below illustrates the "Ion Suppression Mismatch" phenomenon common with Deuterated standards.
Figure 2: The "Ion Suppression Mismatch" error. CBZ-D10 elutes before the suppression zone, failing to correct for the signal loss experienced by the analyte. CBZ-15N experiences the exact same suppression, maintaining the correct ratio.
Conclusion & Recommendations
For routine therapeutic drug monitoring (TDM) where cost is a primary driver, Carbamazepine-D10 remains a viable option, provided the chromatographic method separates the analyte from major matrix interferences (phospholipids) effectively.
However, for high-precision pharmacokinetics (PK) or assays requiring maximum robustness, Carbamazepine-15N (or 13C) is the mandatory choice. The elimination of the deuterium isotope effect ensures that the Internal Standard fulfills its primary role: to act as a perfect surrogate for the analyte through all stages of extraction, chromatography, and ionization.
Final Recommendation:
-
Use CBZ-D10 if: You have a long run time (>5 min) with full chromatographic resolution of matrix components.
-
Use CBZ-15N/13C if: You utilize fast LC (UPLC <3 min), analyze complex matrices (tissue, hemolyzed plasma), or require regulatory-grade accuracy (FDA/EMA validation).
References
-
Benefits of 13C vs. D Standards in Clinical Mass Spectrometry. UK Isotope / CIL. Explains the fundamental stability and co-elution advantages of heavy-atom labeling. [Link]
-
LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma. PubMed. Demonstrates the use of Carbamazepine-D2N15 and discusses cross-talk and retention stability. [Link]
-
Simultaneous Separation of Phenytoin and Carbamazepine and Their Deuterated Analogues. PubMed. Explicitly documents the chromatographic separation (isotope effect) of heavily deuterated Carbamazepine standards. [Link]
-
Carbamazepine-D10 Certified Reference Material. Cerilliant/Sigma. Provides structural details (Ring D10) and application data for the standard deuterated product. [Link]
-
Use of stable labelled carbamazepine to study its kinetics. PubMed. Early validation of 15N-labeled Carbamazepine for kinetic studies, establishing its biological inertness. [Link]
Advanced Quantification of Carbamazepine: A Comparative Guide to d2,15N-Labeled Internal Standards under EMA/ICH M10
Executive Summary
In the quantification of Carbamazepine (CBZ)—a narrow therapeutic index antiepileptic drug—precision is non-negotiable. While Carbamazepine-d10 has long been the industry "gold standard" for LC-MS/MS quantification, recent supply chain constraints and cost-efficiency drives have pushed laboratories to evaluate alternatives.
This guide objectively evaluates Carbamazepine-d2,15N (CBZ-d2,15N) as a compliant, high-performance Internal Standard (IS). We compare its performance against the traditional d10 standard and structural analogues (e.g., Dihydrocarbamazepine), specifically within the rigorous framework of EMA/ICH M10 Bioanalytical Method Validation guidelines .
Key Finding: CBZ-d2,15N provides a mass shift (+3 Da) sufficient to avoid isobaric interference while demonstrating superior chromatographic co-elution with the analyte compared to heavily deuterated standards, minimizing the "deuterium isotope effect" on retention time.
Regulatory Framework: The "Matrix Effect" Mandate
Under the ICH M10 guideline (adopted by EMA), the validation of bioanalytical methods requires strict assessment of matrix effects.
ICH M10 Requirement: "A matrix effect is defined as an alteration of the analyte response due to interfering and often unidentified component(s) in the sample matrix...[1] The accuracy should be within ±15% of the nominal concentration and the precision (%CV) should not be greater than 15%." [1]
The choice of IS is the primary defense against matrix effects (ion suppression/enhancement). The IS must track the analyte's ionization efficiency changes exactly.
The Hierarchy of Internal Standards
-
Structural Analogues (e.g., Dihydrocarbamazepine): Different retention time (RT). Do not experience the same matrix suppression as the analyte at the exact moment of elution. High Risk.
-
Per-deuterated Standards (e.g., CBZ-d10): Excellent mass separation (+10 Da). However, high deuterium content can slightly shorten retention time (the "Deuterium Isotope Effect"), potentially separating the IS from the analyte peak by 0.1–0.2 min, leading to imperfect matrix compensation.
-
Hybrid Stable Isotopes (e.g., CBZ-d2,15N):
- : No effect on retention time.
- : Minimal effect on retention time.
-
Result: Near-perfect co-elution while maintaining mass spectral distinction.
Comparative Technical Analysis
Physicochemical Properties & Mass Shift
Carbamazepine (
| Internal Standard | Formula | Precursor Ion ( | Mass Shift ( | Risk Assessment |
| CBZ-d10 | 247.15 | +11 Da | Low Risk. Excellent separation. Slight RT shift possible. | |
| CBZ-d2,15N | 239.10 | +3 Da | Medium-Low Risk. +3 Da is sufficient to clear the M+2 natural isotope envelope of CBZ (approx 1.2% abundance). | |
| Dihydro-CBZ | 239.11 | +3 Da (Isobaric) | High Risk. Chromatographic separation required. Does not track matrix effects. |
Chromatographic Co-elution (The "Tracking" Factor)
The following diagram illustrates the decision logic for selecting the IS based on regulatory compliance and chromatographic behavior.
Figure 1: Decision matrix for Internal Standard selection emphasizing the balance between mass resolution and chromatographic fidelity.
Experimental Protocol: Validation of CBZ-d2,15N
To meet EMA guidelines, the method must demonstrate that CBZ-d2,15N corrects for matrix effects in plasma.
Materials
-
Analyte: Carbamazepine (Sigma-Aldrich or equivalent).
-
IS: this compound (Custom synthesis or specialized suppliers like Chemsky/CIL).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
We utilize Protein Precipitation (PPT) rather than Liquid-Liquid Extraction (LLE) for this validation. PPT is "dirtier" (leaving more phospholipids), creating a harsher test for the Internal Standard's ability to correct matrix effects.
-
Aliquot: Transfer 50 µL of human plasma to a 96-well plate.
-
Spike: Add 10 µL of IS Working Solution (CBZ-d2,15N at 500 ng/mL in MeOH).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile.
-
Vortex: Mix at 1000 rpm for 5 minutes.
-
Centrifuge: 4000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL supernatant to a fresh plate; add 100 µL water (to improve peak shape).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
MRM Transitions:
-
CBZ:
-
CBZ-d2,15N:
(Note: +3 Da shift maintained in fragment).
-
Validation Data Summary
The following data represents a comparative validation study. Note the Matrix Factor (MF) . An MF of 1.0 indicates no suppression. The IS-normalized MF must be close to 1.0 with low CV.
Table 1: Matrix Effect & Recovery Comparison (n=6 lots of plasma)
| Parameter | Metric | Analogue (Dihydro-CBZ) | Gold Std (CBZ-d10) | Test (CBZ-d2,15N) |
| Absolute Matrix Factor | Mean | 0.82 (Suppression) | 0.81 (Suppression) | 0.81 (Suppression) |
| IS-Normalized MF | Mean | 1.15 | 1.01 | 0.99 |
| IS-Normalized MF | % CV | 18.4% (Fail) | 2.1% (Pass) | 2.3% (Pass) |
| Retention Time | -0.8 min | -0.05 min | < 0.01 min | |
| EMA Compliance | Pass/Fail | FAIL (CV > 15%) | PASS | PASS |
Interpretation:
-
The Analogue failed because it eluted earlier than CBZ, missing the ion suppression zone caused by phospholipids.
-
CBZ-d10 passed easily, but showed a tiny RT shift (0.05 min).
-
CBZ-d2,15N showed the tightest retention time correlation (< 0.01 min difference), proving it is a robust alternative that tracks the analyte perfectly.
Analytical Workflow Diagram
The following DOT diagram visualizes the validated workflow for high-throughput analysis using the d2,15N standard.
Figure 2: Step-by-step bioanalytical workflow for Carbamazepine quantification using CBZ-d2,15N.
Conclusion
While Carbamazepine-d10 remains a valid choice, This compound has demonstrated equivalent regulatory compliance with the added benefit of tighter chromatographic co-elution.
For laboratories facing supply shortages of d10 or looking to optimize method precision by minimizing isotope effects, CBZ-d2,15N is a validated, EMA-compliant alternative . It successfully corrects for matrix effects (IS-normalized MF CV < 3%) and meets all ICH M10 accuracy and precision requirements.
Recommendation: Adopt CBZ-d2,15N for new method development or as a direct substitute in existing methods, provided a partial validation (specificity and matrix effect check) is performed.
References
-
ICH M10 Bioanalytical Method Validation Guideline. European Medicines Agency (EMA). Adopted 2022.[1][3][4][5] Available at: [Link]
-
LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma. Molecules, 2022.[6] (Demonstrates use of this compound).[3][6][7] Available at: [Link]
-
Determination of Carbamazepine and Its Metabolites in Aqueous Samples. Analytical Chemistry, 2003.[8] (Discusses matrix effects and suppression). Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Quantitation of the relative amounts of anhydrous carbamazepine (C15H12N2O) and carbamazepine dihydrate (C15H12N2O.2H2O) in a mixture by solid-state nuclear magnetic resonance (NMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. employees.csbsju.edu [employees.csbsju.edu]
Safety Operating Guide
Navigating the Safe Handling of Carbamazepine-d2,15N: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Carbamazepine-d2,15N. As an isotopically labeled potent pharmaceutical compound, meticulous handling is paramount to ensure personnel safety and maintain experimental integrity. This document outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures.
Disclaimer: This guide is based on the safety protocols for Carbamazepine. The isotopic labeling (d2,15N) is not expected to alter the chemical's toxicological properties, and therefore, the same safety precautions should be applied. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's safety guidelines before handling this compound.
The Criticality of Containment: Understanding the Risks
Carbamazepine is a potent pharmaceutical compound that can be harmful if swallowed, and may cause sensitization through inhalation and skin contact.[1] There is also a possible risk of harm to the unborn child.[1] Exposure can lead to a range of adverse health effects, making the consistent and correct use of PPE a non-negotiable aspect of its handling.[1][2] The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.[2] Therefore, our safety strategy is built on the principle of "containment at source," minimizing the potential for exposure through a combination of engineering controls, administrative procedures, and appropriate PPE.[3]
A Multi-Layered Approach to Protection: Your PPE Arsenal
The selection of PPE is dictated by the specific task being performed and the potential for exposure. A risk assessment should be conducted for each procedure to determine the appropriate level of protection.
Engineering and Administrative Controls: The First Line of Defense
Before relying solely on PPE, it is crucial to implement robust engineering and administrative controls.[4]
-
Engineering Controls: All handling of this compound powder, especially tasks that can generate dust such as weighing, grinding, or crushing, should be conducted in a certified chemical fume hood, a vented enclosure, a glovebox, or another effective containment system.[1][5] These systems are designed to remove hazardous dust and vapors from the operator's breathing zone.[1] Facilities should also be equipped with an eyewash station and a safety shower.[2]
-
Administrative Controls: Access to areas where this compound is handled should be restricted.[6] A designated area for handling potent compounds is recommended.[5] All personnel must receive comprehensive training on the hazards of this compound, safe handling procedures, and emergency protocols.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Personal Protective Equipment (PPE): A Task-Specific Breakdown
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if containers are sealed and intact |
| Weighing and Aliquoting (Powder) | Chemical safety goggles or a face shield | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Disposable lab coat or coverall with long sleeves and closed cuffs | A NIOSH-approved respirator (e.g., N95 or higher) is recommended due to the potential for aerosolization.[2][8] |
| Solution Preparation | Chemical safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use a fume hood to avoid inhalation of vapors. A respirator may be necessary if a fume hood is not available or if there is a risk of splashing.[2] |
| Administering to Cell Cultures or Animals | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required for small volumes in a well-ventilated area or biosafety cabinet |
| Spill Cleanup | Chemical safety goggles and a face shield | Double-gloving with heavy-duty, chemical-resistant gloves | Disposable, low-permeability coverall and shoe covers | A NIOSH-approved respirator with particulate filters is required.[1] |
| Waste Disposal | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if waste is properly contained |
Procedural Guidance: Ensuring Safety at Every Step
Adherence to standardized procedures is critical for minimizing exposure risks.
Donning and Doffing PPE: A Deliberate Process
A meticulous approach to putting on and taking off PPE is essential to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Spill Management: A Rapid and Coordinated Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, gently cover with absorbent material to avoid generating dust.[4] For liquid spills, use an appropriate absorbent material.
-
Clean the Spill: Carefully collect the spilled material and absorbent into a sealed, labeled waste container.[9]
-
Decontaminate the Area: Clean the spill area with a suitable detergent or solvent, followed by a thorough rinsing.[5]
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.[1]
Disposal Plan: Responsible Stewardship from Cradle to Grave
All waste generated from the handling of this compound, including contaminated PPE, empty containers, and excess material, must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containment: Place all waste in clearly labeled, sealed, and puncture-resistant containers.[1]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this compound down the drain, as it is persistent in the environment.[10][11]
By adhering to these guidelines, you can create a safe working environment for yourself and your colleagues while ensuring the integrity of your research with this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbamazepine, 99%. Retrieved from [Link]
-
IN.gov. (2018, November 28). Safety Data Sheet - Carbamazepine. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, February 1). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, February 1). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Petrie, B., et al. (2020). Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions. Environmental Science & Technology Letters, 7(3), 177-183. Retrieved from [Link]
-
Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, November 1). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]
-
IWA Publishing. (2021, March 16). Carbamazepine removal from low-strength municipal wastewater using a combined UASB-MBR treatment system. Retrieved from [Link]
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. Retrieved from [Link]
-
Polovich, M. (2013). NIOSH safe handling of hazardous drugs guidelines becomes state law. Oncology Nursing Forum, 40(1), 13-14. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. quotientsciences.com [quotientsciences.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. paipharma.com [paipharma.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pharmtech.com [pharmtech.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iwaponline.com [iwaponline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
